1-(3-Methoxybenzyl)-4-methylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16-2/h3-5,10H,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVGYGKOWCUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355148 | |
| Record name | 1-(3-methoxybenzyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414879-55-3 | |
| Record name | 1-(3-methoxybenzyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & LogP Determination of 1-(3-Methoxybenzyl)-4-methylpiperazine
The following technical guide details the physicochemical profile and experimental methodologies for 1-(3-Methoxybenzyl)-4-methylpiperazine , a structural analog of the benzylpiperazine (BZP) class often utilized as a scaffold in CNS-active drug discovery and monoamine transporter research.
Executive Summary
1-(3-Methoxybenzyl)-4-methylpiperazine is a disubstituted piperazine derivative characterized by a lipophilic benzyl moiety and a polar basic piperazine core. Structurally, it serves as a critical intermediate in the synthesis of antihistamines and potential serotonergic modulators. Its physicochemical behavior is dominated by the interplay between the basic nitrogen centers and the lipophilic aromatic tail, making the precise determination of its partition coefficient (logP) and ionization constants (pKa) essential for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.
This guide provides a definitive structural analysis, predicted property ranges based on Structure-Activity Relationships (SAR), and validated experimental protocols for researchers requiring empirical data.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| Chemical Name | 1-(3-Methoxybenzyl)-4-methylpiperazine |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]-4-methylpiperazine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Structural Class | N,N'-disubstituted piperazine; Benzylpiperazine derivative |
| Key Functional Groups | Tertiary amine (x2), Ether (Methoxy), Aromatic Ring |
Structural Logic & SAR Implications
The molecule consists of a central piperazine ring locked in a chair conformation.
-
N1-Methyl Group: Increases lipophilicity and prevents N-dealkylation relative to the free amine, enhancing metabolic stability.
-
N4-Benzyl Linker: Provides a significant lipophilic anchor (π-π stacking capability) essential for receptor binding pockets (e.g., 5-HT receptors).
-
3-Methoxy Substituent: Acts as a weak hydrogen bond acceptor. While it adds slight polarity, its position on the aromatic ring often improves selectivity by interacting with specific serine or threonine residues in target proteins.
Physicochemical Property Profile
The values below represent a synthesis of calculated consensus data (cLogP) and comparative extrapolation from experimentally validated analogs (e.g., 1-benzyl-4-methylpiperazine, MBZP).
Lipophilicity (LogP & LogD)
Lipophilicity is the driving force for this molecule's membrane permeability.
| Parameter | Value (Estimated) | Causality & Context |
| LogP (Neutral) | 1.6 – 2.1 | The benzyl and methyl groups counterbalance the hydrophilic piperazine core. The methoxy group has a minimal net effect on logP (Hansch |
| LogD (pH 7.4) | 0.8 – 1.2 | At physiological pH, the basic nitrogen atoms are partially protonated, significantly reducing the apparent lipophilicity. This range suggests moderate BBB permeability. |
Ionization (pKa)
The piperazine ring contains two basic centers. Understanding their ionization state is critical for solubility and extraction protocols.
-
pKa₁ (N-Methyl): ~8.1 – 8.4 (Predominantly protonated at pH 7.4).
-
pKa₂ (N-Benzyl): ~4.5 – 5.2 (Predominantly neutral at pH 7.4).
-
Mechanism:[1] The inductive effect of the benzyl group lowers the basicity of the N4 nitrogen compared to the N1 methyl-substituted nitrogen.
-
Solubility Profile
-
Water Solubility: High (as Hydrochloride salt); Moderate to Low (as Free Base).
-
Organic Solubility: Soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate.
-
Formulation Note: For biological assays, the dihydrochloride salt is preferred for aqueous stability.
Experimental Protocols (Self-Validating Systems)
Since direct experimental data for this specific derivative may not be available in public registries, the following protocols are designed to generate authoritative data.
Protocol A: Shake-Flask LogP Determination (Standard)
This method is the "Gold Standard" for determining the partition coefficient.
Reagents:
-
n-Octanol (HPLC Grade, saturated with water).
-
Phosphate Buffer (pH 7.4 for LogD; pH 10.5+ for LogP to ensure neutral species).
-
UV-Vis Spectrophotometer (Detection at
nm).
Workflow:
-
Saturation: Pre-saturate n-octanol with buffer and buffer with n-octanol for 24 hours.
-
Preparation: Dissolve the test compound in the buffer phase (approx. 100
M). Measure UV absorbance ( ). -
Partitioning: Mix equal volumes of compound-buffer and saturated octanol in a glass vial.
-
Equilibration: Shake mechanically for 1 hour; centrifuge at 3000 rpm for 20 mins to separate phases.
-
Quantification: Measure UV absorbance of the aqueous phase (
). -
Calculation:
Protocol B: Potentiometric pKa Determination
Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (ionic strength adjuster). System: Automatic Titrator with glass electrode.
Workflow:
-
Dissolve 5 mg of compound in 20 mL of degassed water containing 0.1 M KCl.
-
Acidify to pH 2.0 using HCl.
-
Titrate with NaOH until pH 11.0.
-
Validation: The first inflection point corresponds to the N-benzyl nitrogen (pKa₂), and the second to the N-methyl nitrogen (pKa₁).
Visualizations
Diagram 1: Synthesis & Structural Logic
This diagram illustrates the convergent synthesis pathway typically used to access this scaffold, highlighting the origin of its physicochemical properties.
Caption: Convergent synthesis via N-alkylation. The lipophilic benzyl halide couples with the polar piperazine to form the amphiphilic target.
Diagram 2: Experimental LogP Workflow
A visual guide to the Shake-Flask methodology described in Section 4.1.
Caption: Step-by-step Shake-Flask protocol for determining the partition coefficient (LogP).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 763557, 1-Benzyl-4-methylpiperazine. Retrieved from [Link]
-
European Union Drug Agency (2018). BZP/piperazines drug profile: Chemistry and Analysis. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACD/Labs (2025). LogP—Making Sense of the Value: Principles of Partition Coefficient Determination. Retrieved from [Link]
Sources
Pharmacophore Elucidation of 1-(3-Methoxybenzyl)-4-methylpiperazine Scaffolds
Targeting Sigma-1 Receptor Modulators for CNS Therapeutics
Part 1: Executive Summary & Chemical Space
The 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) scaffold represents a privileged structure in medicinal chemistry, particularly within the central nervous system (CNS) domain. While piperazine derivatives are historically associated with monoaminergic modulation (dopamine and serotonin transporters), the specific substitution pattern of a meta-methoxybenzyl group coupled with an N-methyl cationic center shifts the pharmacological profile significantly toward Sigma-1 receptor (σ1R) affinity.
This guide provides a rigorous technical workflow for the pharmacophore analysis of MBMP derivatives. Unlike generic screening protocols, this analysis focuses on the electrostatic and steric causality that drives high-affinity binding, distinguishing σ1R agonists (neuroprotective) from antagonists (neuromodulatory).
The MBMP Structural Core
The molecule consists of three distinct pharmacophoric zones:
-
The Cationic Center: The N4-methylpiperazine nitrogen, protonated at physiological pH (pKa ~8.5–9.0), serves as the primary anchor.
-
The Hydrophobic Linker: The methylene bridge and the piperazine ring backbone provide critical steric spacing.
-
The Lipophilic/Electronic Tail: The 3-methoxybenzyl ring engages in
- stacking and hydrogen bond acceptance.
Part 2: Computational Pharmacophore Modeling Workflow
This workflow integrates Ligand-Based Drug Design (LBDD) with Structure-Based Drug Design (SBDD) validation.
Phase 1: Ligand Preparation & Conformational Sampling
Objective: Generate bioactive conformers that reflect the energy landscape of the bound state, not just the global minimum in vacuum.
-
Protonation State Assignment:
-
Protocol: Use Epik or MoKa at pH 7.4.
-
Critical Insight: The N4 nitrogen (methyl-bearing) is the primary basic center. The N1 nitrogen (benzyl-bearing) has reduced basicity due to steric bulk and inductive effects. Ensure the model carries a +1 charge at N4.
-
-
Conformational Expansion:
-
Algorithm: OMEGA (OpenEye) or ConfGen (Schrödinger).
-
Parameters: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.
-
Focus: The benzyl-piperazine bond (C-N) allows free rotation. You must sample the "folded" (intramolecular
-cation interaction) vs. "extended" states. The extended state is typically required for σ1R binding pockets.
-
Phase 2: Pharmacophore Feature Definition
Based on the MBMP structure, the pharmacophore hypothesis is defined by four spatial features:
| Feature ID | Type | Chemical Moiety | Interaction Mechanism |
| PI | Positive Ionizable | N4-Methyl Nitrogen | Ionic bond with Glu172 (Sigma-1) or Asp residues (GPCRs). |
| HY1 | Hydrophobic | Benzyl Ring | |
| HBA | H-Bond Acceptor | 3-Methoxy Oxygen | H-bond with backbone amides or Ser/Thr hydroxyls. |
| HY2 | Hydrophobic | Piperazine Ring C2/C6 | Van der Waals contacts within the narrow binding tunnel. |
Phase 3: Model Generation & Alignment
-
Alignment Rule: Align the dataset of MBMP analogs on the Positive Ionizable (PI) feature and the Centroid of the Aromatic Ring .
-
Excluded Volumes: Define steric clashes. The para position of the benzyl ring is often sensitive; large substituents here (e.g., -CF3) may clash with the pocket wall in σ1R, whereas meta substitution (as in MBMP) is tolerated.
Phase 4: Structure-Based Validation (Docking)
To validate the pharmacophore, dock the MBMP scaffold into the crystal structure of the Sigma-1 receptor (PDB ID: 5HK1 or 6DK1 ).
-
Validation Metric: The distance between the MBMP N4-nitrogen and the carboxylate of Glu172 must be < 4.0 Å (salt bridge).
-
RMSD Check: Re-dock the co-crystallized ligand (e.g., PD144418) and ensure RMSD < 2.0 Å before docking MBMP.
Part 3: Visualization of Workflows
Diagram 1: Pharmacophore Modeling Pipeline
This diagram outlines the decision logic for processing MBMP derivatives from 2D structure to validated 3D model.
Caption: Logical workflow for generating and validating the MBMP pharmacophore model against Sigma-1 receptor constraints.
Diagram 2: MBMP Pharmacophore Feature Map
This abstract representation visualizes the spatial arrangement of the pharmacophoric points relative to the chemical structure.
Caption: Spatial mapping of MBMP chemical moieties to pharmacophoric features (PI, HY, HBA) required for high-affinity binding.
Part 4: Experimental Validation Protocols
A pharmacophore model is only a hypothesis until validated. The following protocols are the industry standard for verifying MBMP activity.
Radioligand Binding Assay (Sigma-1 Affinity)
Purpose: Determine
-
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand:
(highly selective σ1 agonist).[1] -
Non-specific Binding: Defined using 10 µM Haloperidol.
-
Protocol Steps:
-
Incubate membranes with
(2 nM) and varying concentrations of MBMP derivative ( to M). -
Incubation: 120 min at 25°C in 50 mM Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Scatchard plot or nonlinear regression to determine
and convert to using the Cheng-Prusoff equation.
-
Functional Assay (Calcium Mobilization)
Purpose: Distinguish Agonist vs. Antagonist.
-
System: Bradykinin-induced
release in SK-N-SH cells. -
Mechanism: σ1R agonists potentiate bradykinin-induced
mobilization; antagonists inhibit this potentiation. -
Readout: FLIPR (Fluorometric Imaging Plate Reader) using Fluo-4 AM dye.
Part 5: References
-
Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. [Link]
-
Moussa, I. A., et al. (2010). "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry, 53(16), 6228-6239. [Link]
-
Glennon, R. A., et al. (1994). "Binding of substituted piperazines at central 5-HT2 and 5-HT1C serotonin receptors." Journal of Medicinal Chemistry, 37(13), 1929-1935. [Link]
-
Gantner, M. E., et al. (2023). "The Sigma-1 Receptor in Neurodegeneration and Regeneration: Recent Advances in Pharmacological Perspectives." Biomolecules, 13(3), 569. [Link]
-
Brune, S., et al. (2013). "Sigma-1 receptor ligands: a patent review (2010-2013)." Expert Opinion on Therapeutic Patents, 23(10), 1347-1366. [Link]
Sources
Predicted Metabolic Pathways for 1-(3-Methoxybenzyl)-4-methylpiperazine
This guide outlines the predicted metabolic fate of 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP), a structural analog of the controlled substance Benzylpiperazine (BZP).
Given the absence of direct literature on this specific isomer, these predictions are synthesized from the established metabolic profiles of homologous benzylpiperazines (BZP, MBZP) and methoxylated piperazines (MeOPP, MDBP).
Executive Summary & Chemical Identity
1-(3-Methoxybenzyl)-4-methylpiperazine (hereafter MBMP ) is a designer piperazine derivative. It features a piperazine ring substituted at N1 with a 3-methoxybenzyl group and at N4 with a methyl group.[1]
Understanding the metabolism of MBMP is critical for forensic identification, as the parent compound is often rapidly metabolized, leaving only downstream markers in biological matrices. Based on Structure-Activity Relationships (SAR) of the benzylpiperazine class, MBMP is predicted to undergo extensive Phase I metabolism driven by Cytochrome P450 enzymes, primarily targeting the labile N-methyl and O-methyl groups, followed by Phase II conjugation.
Structural Sites of Metabolism (SOM)
-
N-Methyl Group (N4): Highly susceptible to oxidative N-demethylation.
-
Methoxy Group (C3'): Susceptible to O-demethylation (forming a phenol).
-
Benzylic Carbon: Susceptible to N-dealkylation (cleavage of the benzyl-piperazine bond).
-
Aromatic Ring: Potential for ring hydroxylation (minor).
Predicted Phase I Metabolic Pathways
The metabolic clearance of MBMP is predicted to proceed via three primary divergent pathways.
Pathway A: N-Demethylation (Major Route)
-
Mechanism: Oxidative attack on the N4-methyl group.
-
Enzymes: Predicted to be mediated by CYP3A4 (high capacity) and CYP1A2 .
-
Metabolite: 1-(3-Methoxybenzyl)piperazine (MBP) .
-
Significance: This is likely the most abundant circulating metabolite. MBP is pharmacologically active and structurally identical to the designer drug 3-Methoxy-BZP.
Pathway B: O-Demethylation
-
Mechanism: Oxidative cleavage of the ether bond at the meta position of the benzyl ring.
-
Enzymes: Predicted to be mediated primarily by CYP2D6 (high affinity), consistent with the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP).[2]
-
Metabolite: 1-(3-Hydroxybenzyl)-4-methylpiperazine .
-
Significance: Unmasks a phenolic hydroxyl group, creating a "chemical handle" for rapid Phase II conjugation (glucuronidation).
Pathway C: N-Debenzylation (Carbon-Nitrogen Cleavage)
-
Mechanism: Hydroxylation at the benzylic carbon followed by hemiaminal collapse.
-
Metabolites:
-
N-Methylpiperazine (polar, rapidly excreted).
-
3-Methoxybenzaldehyde
oxidized to 3-Methoxybenzoic acid .
-
-
Significance: A degradative pathway that splits the pharmacophore. 3-Methoxybenzoic acid is a common urinary marker but lacks specificity (common in food preservatives/environmental exposure).
Pathway D: Secondary Metabolism
-
Bis-Demethylation: The primary metabolites (MBP and the phenol) can undergo further metabolism to form 1-(3-Hydroxybenzyl)piperazine (the "dual loss" metabolite).
Visualization of Metabolic Pathways
The following diagram illustrates the predicted biotransformation cascade.
Caption: Figure 1. Predicted Phase I and Phase II biotransformation of MBMP. Blue arrows indicate primary metabolic clearance routes.
Experimental Validation Protocols
To validate these predictions, the following rigorous experimental workflow is recommended. This protocol ensures the identification of low-abundance metabolites and distinguishes isomers.
Protocol A: In Vitro Microsomal Stability & Metabolite Profiling
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Substrate: MBMP (1 µM final concentration to ensure linear kinetics).
Workflow:
-
Pre-incubation: Mix 495 µL of HLM suspension (0.5 mg/mL in 100 mM phosphate buffer, pH 7.4) with substrate. Equilibrate at 37°C for 5 min.
-
Initiation: Add 5 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., BZP-d7).
-
Processing: Centrifuge at 4,000
for 20 min at 4°C. Collect supernatant for LC-HRMS.
Protocol B: LC-HRMS Identification Strategy
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC. Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
Data Acquisition Logic:
-
Full Scan: m/z 100–600 (Positive ESI).
-
Data-Dependent MS/MS (ddMS2): Trigger fragmentation on the predicted parent ion
. -
Mass Defect Filtering (MDF): Apply a filter based on the parent mass (approx. 220.15 Da) to remove matrix noise and highlight drug-related ions.
Targeted Metabolite Table (Predicted Transitions):
| Predicted Metabolite | Modification | Theoretical m/z | Key Fragment Ions (Diagnostic) |
| MBMP (Parent) | None | 221.16 | m/z 121 (methoxybenzyl), m/z 99 (methylpiperazine) |
| M1 (N-Desmethyl) | -CH2 | 207.15 | m/z 121 (methoxybenzyl), m/z 85 (piperazine ring) |
| M2 (O-Desmethyl) | -CH2 | 207.15 | m/z 107 (hydroxybenzyl), m/z 99 (methylpiperazine) |
| M4 (Bis-Desmethyl) | -2(CH2) | 193.13 | m/z 107 (hydroxybenzyl), m/z 85 (piperazine ring) |
Toxicological & Forensic Implications[3][4]
Biomarker Selection
For forensic urine testing, the parent compound (MBMP) may be undetectable outside a short window (12–24 hours).
-
Primary Target: 1-(3-Methoxybenzyl)piperazine (M1) . This metabolite is expected to have a longer half-life than the parent and retains the unique 3-methoxybenzyl signature.
-
Secondary Target: 1-(3-Hydroxybenzyl)piperazine (M4) . While likely abundant, it requires hydrolysis (de-glucuronidation) before analysis to improve sensitivity.
Pharmacological Activity
Based on BZP analogs, the N-desmethyl metabolite (M1) is likely bioactive.[3] In the BZP series, N-dealkylation often results in metabolites that retain varying degrees of monoamine transporter inhibition (DAT/NET/SERT). Therefore, the "metabolite" M1 may contribute significantly to the user's psychotropic experience.
Drug-Drug Interactions (DDI)
If MBMP metabolism is heavily dependent on CYP2D6 (for O-demethylation), it poses a risk to "Poor Metabolizers" (PM phenotype) or users co-ingesting CYP2D6 inhibitors (e.g., fluoxetine, bupropion). This could lead to toxic accumulation of the parent drug.
References
-
Antia, U., et al. (2009).[4] The metabolism of the recreational drug N-benzylpiperazine (BZP) in rats and humans. Drug Metabolism and Disposition , 37(1), 234-242. [Link] Grounding: Establishes the core metabolic template for benzylpiperazines (hydroxylation and N-dealkylation).
-
Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism , 6(3), 259-274. [Link] Grounding: Provides the authoritative review on how piperazine designer drugs are processed by CYP450 enzymes.
-
Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology , 30(1), 38-43. [Link] Grounding: Validates the excretion profiles and the importance of phenolic metabolites in urine analysis.
-
Lin, Z., et al. (2011). Metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in human liver microsomes and its impact on CYP2D6. Xenobiotica , 41(8), 629-638. [Link] Grounding: Directly supports the prediction that the O-demethylation of methoxy-piperazines is driven by CYP2D6.
Sources
- 1. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol: High-Yield Synthesis of 1-(3-Methoxybenzyl)-4-methylpiperazine via Reductive Amination
Abstract & Application Context
This application note details a robust, scalable protocol for the synthesis of 1-(3-methoxybenzyl)-4-methylpiperazine (Target Molecule). This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in CNS-active agents (e.g., sigma receptor ligands, dopaminergic agents) and antihistamines.
The method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion in the presence of the aldehyde, minimizing the formation of alcohol side products common with stronger reducing agents like Sodium Borohydride (
Retrosynthetic Analysis & Mechanism
Strategic Disconnection
The target is accessed via a C-N bond formation between an electron-rich secondary amine (1-methylpiperazine) and an electron-rich aromatic aldehyde (3-methoxybenzaldehyde).
Reaction Mechanism
The reaction proceeds through a Direct Reductive Amination pathway.
-
Equilibrium: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to form an iminium ion .
-
Catalysis: Acetic acid (AcOH) protonates the intermediate, shifting the equilibrium toward the electrophilic iminium species.
-
Reduction: STAB delivers a hydride specifically to the iminium carbon. STAB is less basic and sterically bulkier than
, preventing direct reduction of the aldehyde.
Figure 1: Mechanistic flow of the reductive amination. The formation of the iminium ion is the rate-determining step for sterically hindered substrates, but rapid for this system.
Experimental Protocol
Materials & Stoichiometry
Solvent Choice: 1,2-Dichloroethane (DCE) is the historical standard (Abdel-Magid, 1996) due to faster reaction kinetics. However, Dichloromethane (DCM) is substituted here for safety and ease of evaporation, with negligible yield loss.
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | Electrophile |
| 1-Methylpiperazine | 100.16 | 1.1 | Nucleophile (Slight excess ensures aldehyde consumption) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Selective Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst (Promotes iminium formation) |
| Dichloromethane (DCM) | - | - | Solvent (0.1 - 0.2 M concentration) |
Step-by-Step Methodology
Step 1: Iminium Formation (The "Aging" Step)
-
Charge a dry round-bottom flask with 3-Methoxybenzaldehyde (1.0 eq) and DCM (anhydrous).
-
Add 1-Methylpiperazine (1.1 eq) followed by Acetic Acid (1.0 eq).
-
Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? Although STAB allows "one-pot" addition, pre-stirring ensures the equilibrium favors the iminium ion before the reducing agent is introduced, minimizing direct reduction of the aldehyde to 3-methoxybenzyl alcohol.
-
Step 2: Reduction
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 eq) in 3–4 portions over 15 minutes.
-
Why? STAB can clump and evolve gas (
or AcOH vapor) if added too quickly. Portion-wise addition maintains homogeneity.
-
-
Remove ice bath and stir at RT for 4–16 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot (high
).
Step 3: Quench & Workup (Self-Validating Purification) This specific workup exploits the basicity of the piperazine to remove impurities without chromatography.
Figure 2: Standard workup flow. Note: If high purity is required, an Acid-Base extraction (extract into 1M HCl, wash organics, basify aq. layer, extract back to DCM) can be inserted after the Quench step.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Water Content | Hydrolysis of STAB | Use anhydrous DCM. If STAB fizzes excessively upon addition, the solvent is too wet. |
| Stoichiometry | Dialkylation | Not a risk here (secondary amine), but excess aldehyde can lead to difficult separation. Use amine in slight excess. |
| Temperature | Side Reactions | Keep at 0°C during STAB addition to suppress exotherms; RT is sufficient for reaction. |
| Clumping | Incomplete Reaction | STAB is hygroscopic and clumps. Powder it quickly before weighing or add as a suspension if possible. |
Expected Characterization Data
Validation of the synthesized material.
Physical State: Pale yellow oil (free base). 1H NMR (400 MHz, CDCl3):
- 7.20–6.80 (m, 4H, Aromatic): Characteristic 1,3-substitution pattern.
-
3.80 (s, 3H,
): Strong singlet. -
3.48 (s, 2H, Benzylic
): Diagnostic peak for successful amination. - 2.45 (br s, 8H, Piperazine ring): Broad signal, may split into two triplets.
-
2.28 (s, 3H,
): Singlet on the distal nitrogen.
Mass Spectrometry (ESI+):
-
Calculated
-
Found
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Note: The foundational text establishing STAB as the superior reagent for this transform
-
Song, Y., et al. (2008). "Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes." Arkivoc.
- Note: Validates the use of 1-methylpiperazine in reductive amin
-
BenchChem Protocols. "Application Notes and Protocols for the Reductive Amination of 3,4,5-Trimethoxybenzaldehyde."
- Note: Provides specific workup context for methoxy-substituted benzaldehydes.
Sources
- 1. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Optimized reaction conditions for synthesizing 1-(3-Methoxybenzyl)-4-methylpiperazine
Application Note: Chemoselective Synthesis of 1-(3-Methoxybenzyl)-4-methylpiperazine
Abstract & Strategic Overview
The synthesis of 1-(3-Methoxybenzyl)-4-methylpiperazine represents a critical transformation in medicinal chemistry, serving as a scaffold for sigma receptor ligands, antihistamines, and neuroactive pharmacophores. While theoretically simple, the synthesis is often plagued by chemoselectivity issues, specifically the formation of quaternary ammonium salts (over-alkylation) or bis-benzyl impurities.
This Application Note defines two optimized protocols:
-
Method A (The Gold Standard): Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method offers the highest chemoselectivity and purity profile, recommended for discovery-phase synthesis (mg to g scale).
-
Method B (Scale-Up Alternative): Direct Nucleophilic Substitution. A cost-effective route utilizing 3-methoxybenzyl chloride, optimized with specific base/solvent pairings to minimize side reactions.
Chemical Strategy & Mechanistic Insight
The core challenge in synthesizing this molecule is controlling the reactivity of the N-methylpiperazine.
-
The Reductive Amination Advantage (Method A): This route relies on the formation of an iminium ion intermediate between 3-methoxybenzaldehyde and N-methylpiperazine. The reducing agent, NaBH(OAc)₃ (STAB), is crucial because it is mild enough to reduce the iminium species faster than it reduces the aldehyde, but it will not reduce the resulting amine. This "kinetic window" prevents side reactions.
-
The Alkylation Challenge (Method B): Direct alkylation with benzyl halides is faster but riskier. The product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to "quaternization" (formation of the ammonium salt). We control this by using inorganic bases with poor solubility (K₂CO₃) to throttle the reaction rate, or by using the amine in slight excess.
Visualizing the Reaction Pathways
Figure 1: Mechanistic comparison of Reductive Amination (Method A) vs. Direct Alkylation (Method B). Method A avoids the quaternary salt pathway.
Optimized Protocols
Method A: Reductive Amination (Recommended)
Target Scale: 1.0 gram | Time: 4–16 Hours | Yield: >90%
Reagents:
-
3-Methoxybenzaldehyde (1.0 equiv)
-
N-Methylpiperazine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics.
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 3-methoxybenzaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Amine Addition: Add N-methylpiperazine (1.1 equiv). If the reaction is slow, add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution may become slightly warm or change color, indicating imine/iminium formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5 minutes to manage mild gas evolution.
-
Reaction: Remove ice bath and stir at RT. Monitor by TLC or LCMS. Completion is typically reached within 4 hours.
-
Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Purification (Critical): Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Note: If high purity is required, convert to the HCl salt by adding 4M HCl in Dioxane, filtering the precipitate, and recrystallizing from EtOH/Et₂O.
-
Method B: Direct Alkylation (Scale-Up)
Target Scale: >10 grams | Time: 12–24 Hours | Yield: ~80–85%
Reagents:
-
3-Methoxybenzyl chloride (1.0 equiv)
-
N-Methylpiperazine (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Acetonitrile (ACN) (Preferred) or Acetone.
Step-by-Step Protocol:
-
Setup: Suspend K₂CO₃ (powdered, anhydrous) in ACN.
-
Amine Addition: Add N-methylpiperazine (1.2 equiv). Using excess amine minimizes the statistical probability of the product reacting with a second equivalent of benzyl chloride.
-
Alkylation: Add 3-methoxybenzyl chloride dropwise at 0°C.
-
Temperature: Allow to warm to RT. If conversion is sluggish after 4 hours, heat to 50°C.
-
Warning: Do not reflux unless necessary; high heat promotes quaternization.
-
-
Filtration: Filter off the inorganic salts (K₂CO₃/KCl).
-
Concentration: Evaporate the solvent.
-
Purification: The residue will contain excess N-methylpiperazine. Remove this by high-vacuum distillation or by washing a DCM solution of the crude product with water (the starting amine is highly water-soluble; the product is more lipophilic).
Analytical Validation & QC
Data Summary Table
| Parameter | Method A (Reductive Amination) | Method B (Alkylation) |
| Yield | 92–96% | 80–85% |
| Purity (HPLC) | >98% (Crude) | ~90% (Requires cleanup) |
| Primary Impurity | Residual Aldehyde | Bis-quaternary salt |
| Reaction Time | 4 Hours | 12–24 Hours |
| Atom Economy | Lower (Boron waste) | Higher |
Validation Criteria (NMR/MS):
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic benzylic singlet.
- ~3.50 ppm (2H, s, Ar-CH₂ -N).
- ~3.80 ppm (3H, s, O-CH₃ ).
- ~2.30 ppm (3H, s, N-CH₃ ).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 221.16.
-
Found: 221.2.
-
Troubleshooting & Purification Logic
If impurities persist, an Acid-Base extraction is the most efficient purification method, exploiting the basicity of the piperazine.
Figure 2: Acid-Base extraction workflow to isolate the basic piperazine product from neutral starting materials.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."
-
PubChem. (2025).[3] "3-Methoxybenzyl chloride Compound Summary."
-
Sigma-Aldrich. (2025). "Product Specification: 1-(3-Methoxyphenyl)piperazine derivatives and precursors."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. 3-Methoxybenzyl chloride | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for the Preparation of 1-(3-Methoxybenzyl)-4-methylpiperazine
Executive Summary
The synthesis of 1-(3-Methoxybenzyl)-4-methylpiperazine (1-MBZP) is a critical transformation in the production of sigma receptor ligands and central nervous system (CNS) active pharmaceutical ingredients. The preparation typically proceeds via two primary pathways: nucleophilic substitution (
While historical protocols rely heavily on chlorinated solvents (Dichloromethane, DCM) or dipolar aprotic solvents (Dimethylformamide, DMF), these pose significant environmental and workup challenges. This Application Note provides a scientifically grounded guide to solvent selection, prioritizing 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, high-performance alternatives. We present self-validating protocols that enhance yield, minimize genotoxic impurity formation, and streamline purification via acid-base switching.
Reaction Mechanics & Solvent Causality
To select the correct solvent, one must understand the mechanistic demands of the specific pathway.
Pathway A: Direct N-Alkylation ( )
-
Mechanism: The secondary amine of 1-methylpiperazine attacks the benzylic carbon of 3-methoxybenzyl chloride.
-
Solvent Requirement: This is a bimolecular reaction. Polar aprotic solvents (Acetone, Acetonitrile) traditionally favor
by solvating the cation (stabilizing the transition state) while leaving the amine nucleophile "naked" and reactive. -
The Problem with DMF/DMSO: While they accelerate rates, they are high-boiling and water-miscible, making the removal of residual solvent and water-soluble impurities difficult during aqueous workup.
-
The Solution: Acetone (high rate, easy evaporation) or Toluene (allows higher temperature, excellent phase separation).
Pathway B: Reductive Amination[1]
-
Mechanism: Formation of a carbinolamine
iminium ion hydride reduction.[1] -
Solvent Requirement: The solvent must solubilize the intermediate imine and be compatible with the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB).
-
The Problem with DCM/DCE: Historically standard due to solubility, but they are neurotoxic, environmental hazards, and strictly regulated.
-
The Solution: 2-MeTHF or Ethyl Acetate . These solvents form azeotropes with water (facilitating drying), have lower toxicity profiles, and show comparable reaction kinetics to chlorinated solvents.
Visualizing the Process Logic
The following diagram illustrates the decision matrix for synthesis and the critical purification workflow.
Caption: Dual-pathway synthesis strategy converging on a universal acid-base purification protocol.
Comparative Solvent Selection Data
The following table contrasts traditional solvents with the recommended "Green" alternatives for this specific piperazine synthesis.
| Solvent | Role | Dielectric Const.[2][3][4] ( | Boiling Pt.[5] ( | ICH Class | Application Notes |
| Dichloromethane (DCM) | Traditional | 8.93 | 40 | Class 2 | Avoid. High volatility, strictly regulated, poor environmental score. |
| Dimethylformamide (DMF) | Traditional | 36.7 | 153 | Class 2 | Avoid. Difficult to remove; potential formation of dimethylamine impurities. |
| Acetone | Recommended (Route A) | 20.7 | 56 | Class 3 | Excellent for |
| 2-MeTHF | Recommended (Route B) | 6.97 | 80 | Green | Bio-derived. Higher process temperature than THF. Clean phase separation from water. |
| Ethyl Acetate (EtOAc) | Recommended (Route B) | 6.02 | 77 | Class 3 | Low toxicity. Surprisingly effective for reductive amination despite ester functionality. |
Detailed Experimental Protocols
Protocol A: Alkylation in Acetone (High Throughput / Low Cost)
Rationale: Acetone is chosen for its ability to solubilize the organic reactants while precipitating the inorganic byproduct (KCl), driving the reaction forward (Le Chatelier’s principle).
Reagents:
-
3-Methoxybenzyl chloride (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (Reagent Grade)
Step-by-Step:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine and
in Acetone (10 mL/g of substrate). -
Addition: Add 3-methoxybenzyl chloride dropwise over 15 minutes at room temperature. Note: Exotherm is minimal, but control is required to prevent bis-alkylation.
-
Reaction: Heat to reflux (
C) for 4–6 hours.-
Self-Validation Check: The reaction mixture should turn from clear to a white suspension as inorganic salts precipitate. TLC (MeOH:DCM 1:9) should show disappearance of the benzyl chloride (
).
-
-
Filtration: Cool to RT and filter off the solid salts. Rinse the filter cake with a small volume of cold acetone.
-
Concentration: Evaporate the acetone under reduced pressure to yield a crude oil.
-
Purification (The Switch): Dissolve oil in EtOAc. Wash with water (removes residual salts). Extract the organic layer with 1M HCl (
). The product moves to the aqueous phase; non-basic impurities remain in EtOAc (discard organic). Basify aqueous layer to pH >12 with NaOH. Extract back into EtOAc, dry ( ), and concentrate.
Protocol B: Green Reductive Amination in 2-MeTHF (High Purity)
Rationale: 2-MeTHF replaces DCM.[2] It provides a higher boiling point for faster kinetics and separates cleanly from water during the workup, unlike THF which can form emulsions.
Reagents:
-
3-Methoxybenzaldehyde (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[4]
Step-by-Step:
-
Imine Formation: Dissolve 3-methoxybenzaldehyde and 1-methylpiperazine in 2-MeTHF (8 mL/g) at room temperature. Stir for 30 minutes.
-
Expert Insight: Formation of the imine is often visible as a slight color change or clarity shift. 2-MeTHF allows this equilibrium to establish rapidly.
-
-
Reduction: Add STAB in three portions over 15 minutes. Caution: Mild hydrogen gas evolution.
-
Incubation: Stir at
C for 4–12 hours.-
Self-Validation Check: Pull an aliquot, quench with water, and run LCMS. The mass spectrum should show the product peak (M+1: ~221) and absence of the imine intermediate (M+1: ~219).
-
-
Quench: Add saturated aqueous
solution to quench unreacted borohydride. Stir vigorously for 20 minutes until gas evolution ceases. -
Phase Separation: Separate the layers. The 2-MeTHF (upper layer) contains the product.[2]
-
Isolation: Perform the "Acid-Base Switch" described in Protocol A if high purity (>98%) is required immediately.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Begnini, M. L., et al. (2013).[2] Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, Royal Society of Chemistry.[2] [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 8. thalesnano.com [thalesnano.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Strategic Overview: Addressing the In Vivo Delivery Challenge for 1-(3-Methoxybenzyl)-4-methylpiperazine
An in-depth guide to formulating 1-(3-Methoxybenzyl)-4-methylpiperazine for in vivo applications, designed for drug development scientists. This document provides a strategic overview and detailed protocols for creating stable and effective delivery systems for this piperazine-based small molecule.
1-(3-Methoxybenzyl)-4-methylpiperazine is a small molecule belonging to the piperazine class of compounds, a scaffold frequently utilized in medicinal chemistry for its favorable pharmacological properties.[1][2] However, like many small molecules developed for therapeutic use, its efficacy in vivo is critically dependent on overcoming significant bioavailability hurdles. Based on its structure—comprising a substituted benzyl group and a piperazine ring—the compound is predicted to have limited aqueous solubility, a common challenge for hydrophobic drugs.[3][4] This characteristic can lead to poor absorption, rapid metabolism, and low systemic exposure when administered in a simple aqueous solution, thereby limiting its therapeutic potential.
The primary objective of a formulation strategy is to engineer a delivery system that enhances the solubility, stability, and pharmacokinetic profile of the active pharmaceutical ingredient (API).[5] For a molecule like 1-(3-Methoxybenzyl)-4-methylpiperazine, advanced formulations such as polymeric nanoparticles and liposomes are superior choices. These nanocarriers can protect the drug from premature degradation, control its release rate, and improve its circulation time, ultimately leading to higher efficacy and potentially lower toxicity.[5][6][7]
This guide provides detailed protocols for two primary formulation strategies: encapsulation within biodegradable polymeric nanoparticles and passive loading into liposomes. It also outlines the essential characterization steps required to validate these formulations before proceeding to in vivo studies.
Pre-Formulation Analysis: Essential Physicochemical Characterization
Before embarking on formulation development, a thorough understanding of the API's fundamental properties is crucial. This data informs the selection of appropriate excipients and processing parameters.
Objective: To determine the solubility, lipophilicity, and stability of 1-(3-Methoxybenzyl)-4-methylpiperazine.
Protocol 2.1: Solubility Assessment
-
Prepare saturated solutions of the compound in a panel of pharmaceutically relevant solvents. This should include:
-
Purified water (pH 7.4)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acidic buffer (e.g., 0.1 N HCl, pH 1.2)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Equilibrate the samples at 25°C and 37°C for 24-48 hours with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.
Protocol 2.2: LogP Determination
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity.
-
Prepare a standard solution of the compound in a 1:1 mixture of n-octanol and water.
-
Add a known concentration of the compound to a separation funnel containing equal volumes of n-octanol and water, pre-saturated with each other.
-
Shake the funnel vigorously for 30 minutes to allow for partitioning.
-
Let the phases separate completely.
-
Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in theaqueous phase.
| Parameter | Predicted Value/Target | Rationale & Significance |
| Molecular Weight | 192.26 g/mol [8] | Influences diffusion and encapsulation efficiency. |
| Aqueous Solubility | Low | A low value confirms the need for solubility-enhancing formulations. |
| LogP | > 2.0 | A higher LogP indicates hydrophobicity, guiding the choice of lipid- or polymer-based carriers.[9] |
| Chemical Stability | Stable at pH 6-8 | Determines the feasibility of aqueous-based processing and storage conditions. |
Formulation Strategy I: Biodegradable Polymeric Nanoparticles
Polymeric nanoparticles (PNPs) are excellent vehicles for hydrophobic drugs, offering controlled release and improved bioavailability.[6][10] Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer due to its biodegradability and established safety profile.[10][11] The nanoprecipitation method is chosen for its simplicity and effectiveness in encapsulating hydrophobic compounds.
Rationale for Method Selection: Nanoprecipitation is a rapid and straightforward method that involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and encapsulate the drug. This technique is well-suited for hydrophobic drugs and avoids the use of harsh surfactants.[12]
Workflow for PLGA Nanoparticle Formulation
Caption: Workflow for PLGA nanoparticle formulation via nanoprecipitation.
Protocol 3.1: Preparation of Drug-Loaded PLGA Nanoparticles
Materials:
-
1-(3-Methoxybenzyl)-4-methylpiperazine (API)
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Acetone (HPLC grade)
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized water
-
Amicon® Ultra centrifugal filters (100 kDa MWCO)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the API in 2 mL of acetone. Ensure complete dissolution by vortexing.
-
Aqueous Phase Preparation: Dissolve 20 mg of PVA in 10 mL of deionized water to create a 0.2% (w/v) solution.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while stirring vigorously (e.g., 600 RPM) with a magnetic stirrer. A milky suspension will form immediately.
-
Solvent Evaporation: Leave the suspension stirring in a fume hood for at least 4 hours to allow for complete evaporation of the acetone.
-
Purification:
-
Transfer the nanoparticle suspension to a 15 mL centrifuge tube.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated drug and excess PVA.
-
Resuspend the pellet in 10 mL of deionized water.
-
Repeat the centrifugation and washing steps two more times.
-
-
Storage/Lyophilization: For long-term stability, the final nanoparticle pellet can be resuspended in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilized.
Formulation Strategy II: Liposomal Encapsulation
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[7][13] For a hydrophobic molecule like 1-(3-Methoxybenzyl)-4-methylpiperazine, the drug will primarily partition into the lipid bilayer.[13] The thin-film hydration method is a robust and widely used technique for preparing liposomes.
Rationale for Method Selection: Thin-film hydration allows for the intimate mixing of lipids and the hydrophobic drug, facilitating its incorporation into the bilayer. Subsequent extrusion ensures the formation of unilamellar vesicles with a homogenous size distribution, which is critical for in vivo applications.[14][15]
Workflow for Liposome Formulation```dot
Caption: Strategic pathway from API characterization to in vivo evaluation.
Key In Vivo Studies:
-
Pharmacokinetic (PK) Study: Administer the formulated drug and the free drug (solubilized in a vehicle like DMSO/PEG400) to different groups of animals. Collect blood samples over time and measure the drug concentration in plasma. Key parameters to compare include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure. An effective formulation should significantly increase the AUC and circulation half-life.
-
Biodistribution Study: To understand where the drug and carrier accumulate, major organs (liver, spleen, kidneys, lungs, heart, and target tissue if applicable) can be harvested at different time points post-administration. The amount of drug in each organ is then quantified. This is crucial for assessing target engagement and potential off-target toxicity.
Conclusion
The successful in vivo delivery of 1-(3-Methoxybenzyl)-4-methylpiperazine requires a formulation-centric approach to overcome its inherent physicochemical limitations. By encapsulating the molecule in biodegradable polymeric nanoparticles or liposomes, researchers can significantly enhance its solubility, protect it from degradation, and modulate its pharmacokinetic profile. The protocols and characterization strategies outlined in this guide provide a robust framework for developing a clinically translatable drug product, transforming a promising chemical entity into a viable therapeutic agent.
References
- MDPI. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication.
- Garg, T., et al. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Artificial Cells, Nanomedicine, and Biotechnology.
- Frontiers. Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors.
- Garg, T., et al. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. ResearchGate.
- IIP Series. POLYMERIC NANOPARTICLES FOR TARGETED DRUG DELIVERY.
- Anselmo, A.C., and Mitragotri, S. Polymeric Nanoparticles for Drug Delivery. Chemical Reviews.
- Springer Nature Experiments. Polymeric Nanoparticles for Drug Delivery.
- Benchchem. Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
- Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ACS Publications. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering.
- Garg, T., et al. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Semantic Scholar.
- SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE.
- PubMed. Co-delivery of a hydrophobic small molecule and a hydrophilic peptide by porous silicon nanoparticles.
- PMC. Current status of in vivo bioanalysis of nano drug delivery systems.
- PMC. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles.
- PMC. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence.
- Solubility of Things. Trimethoxybenzylpiperazine.
- PubMed. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
- PMC. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.
- Sigma-Aldrich. 1-(3-Methoxyphenyl)piperazine 95.
- PMC. Computational Prodrug Design Methodology for Liposome Formulability Enhancement of Small-Molecule APIs.
- Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- MDPI. Liposomal Formulations: A Recent Update.
- Japan Pharmaceuticals and Medical Devices Agency. Guideline for the Development of Liposome Drug Products.
- Cayman Chemical. 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7).
- Frontiers. Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products.
- Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- ResearchGate. General synthetic strategies toward piperazine scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 1-(3-Methoxyphenyl)piperazine 95 16015-71-7 [sigmaaldrich.com]
- 9. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. Frontiers | Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors [frontiersin.org]
- 12. Polymeric Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 13. Liposomal Formulations: A Recent Update | MDPI [mdpi.com]
- 14. Computational Prodrug Design Methodology for Liposome Formulability Enhancement of Small-Molecule APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nihs.go.jp [nihs.go.jp]
Troubleshooting & Optimization
Optimizing purification of 1-(3-Methoxybenzyl)-4-methylpiperazine without chromatography
Topic: Optimization of Non-Chromatographic Purification
Introduction
Welcome to the technical support guide for the purification of 1-(3-Methoxybenzyl)-4-methylpiperazine (often abbreviated as MBZP derivative). This molecule serves as a critical intermediate in the synthesis of various CNS-active agents and antihistamines.[1]
The Challenge: The synthesis—typically involving the alkylation of 1-methylpiperazine with 3-methoxybenzyl chloride—often yields a crude oil containing unreacted starting materials (highly polar methylpiperazine and lipophilic benzyl halides) and potential bis-alkylated byproducts.[1] While column chromatography is effective, it is unscalable and costly.[1]
The Solution: This guide details a self-validating thermodynamic purification strategy relying on:
-
Differential Solubility (pH Swing): Exploiting the lipophilicity of the benzyl moiety vs. the water solubility of the methylpiperazine.[1]
-
Salt Formation: Converting the free base oil into a crystalline solid (Dihydrochloride or Maleate) to reject impurities via lattice exclusion.[1]
Module 1: The "Double pH Swing" Extraction
User Question: My crude reaction mixture is a dark oil. I tried washing with water, but the impurities remain. How do I separate the product from unreacted benzyl halides and excess methylpiperazine without a column?
Technical Insight
The target molecule contains two basic nitrogen centers:[1]
-
N4 (Methyl-substituted): High basicity (pKa
9.0–9.5).[1] -
N1 (Benzyl-substituted): Moderate basicity (pKa
5.0–5.5).[1]
We utilize these properties to shuttle the molecule between phases, leaving impurities behind.[1]
Protocol: Optimized Work-Up
Step 1: Acid Extraction (Removal of Neutrals) [1]
-
Dissolve the crude oil in Ethyl Acetate (EtOAc) or Toluene (10 mL/g of crude).
-
Extract with 1M HCl (3 x volumes).
-
Crucial Check: Retain the Aqueous Layer .[1] Discard the organic layer (verify absence of product by TLC/LCMS if unsure).[1]
Step 2: The Lipophilic Wash (Removal of Traces) [1]
-
Wash the acidic aqueous layer once with fresh EtOAc.[1]
-
Why? This removes trapped organic droplets and "oils" that cause emulsions later.[1]
-
Step 3: Basification & Recovery (Removal of Polar Amines) [1]
-
Cool the aqueous layer to 0–5°C.
-
Slowly basify with 50% NaOH or NH₄OH to pH > 12 .
-
Observation: The solution will cloud as the free base oils out.[1]
-
-
Extract with Dichloromethane (DCM) or tert-Butyl Methyl Ether (TBME) (3 x volumes).
-
Dry organic layer over anhydrous
and concentrate in vacuo.
Workflow Visualization
Figure 1: The "Double pH Swing" logic flow for removing both neutral and highly polar impurities.
Module 2: Salt Formation & Crystallization
User Question: The free base is a viscous oil that is hard to handle. How do I get a stable solid?
Technical Insight
Piperazine derivatives are notoriously difficult to crystallize as free bases.[1] However, they form stable lattices with acids.[1] The Dihydrochloride (2HCl) salt is the industry standard for this class, but if hygroscopicity is an issue, the Dimaleate is a robust alternative.[1]
Protocol: Dihydrochloride Salt Formation
Step 1: Solvent Selection Dissolve the purified free base oil (from Module 1) in Isopropanol (IPA) (5 mL per gram).[1]
-
Note: Avoid Methanol; the salt is too soluble in MeOH, leading to yield loss.[1]
Step 2: Acid Addition
-
Cool solution to 0–5°C.
-
Add Concentrated HCl (37%) dropwise OR HCl in Dioxane (4M) .
-
Stoichiometry: You need at least 2.2 equivalents of HCl (one for each nitrogen).[1]
-
Observation: A white precipitate should form immediately.[1]
Step 3: The "Digestion" (Crucial for Purity)
-
Heat the slurry to reflux (approx. 80°C for IPA).
-
Add Methanol dropwise just until the solid dissolves (clearing the solution).
-
Allow to cool slowly to room temperature, then to 0°C.
Step 4: Isolation Filter the white solid and wash with cold Acetone (removes surface colored impurities) or Diethyl Ether .[1]
Data: Salt Solubility Profile
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
| Methanol | Very High | High | Poor (Yield Loss) |
| Isopropanol (IPA) | High | Low | Excellent |
| Ethanol | High | Moderate | Good |
| Acetone | Low | Insoluble | Anti-solvent only |
| Water | Very High | Very High | Unsuitable |
Module 3: Troubleshooting & FAQs
Q: The product "oiled out" instead of crystallizing during salt formation. What went wrong? A: This usually indicates the presence of water or residual solvents.[1]
-
Fix: Re-dissolve the oil in fresh IPA. Add a small amount of seed crystal (if available) or scratch the glass side.[1] If using aqueous HCl, the water content might be too high—switch to HCl in Dioxane or HCl gas generation.[1] Alternatively, perform an azeotropic distillation (add toluene and rotovap) to dry the oil before adding acid.[1]
Q: My product has a yellow/brown tint. How do I remove it? A: Benzyl amines are prone to oxidation (N-oxide formation).[1]
-
Fix: During the recrystallization step (Module 2, Step 3), add Activated Charcoal (5 wt%) to the hot solution. Stir for 15 minutes, then filter hot through Celite before cooling.
Q: I suspect I have bis-alkylated impurity (1,4-bis(3-methoxybenzyl)piperazine). Will this method remove it? A: The bis-alkylated impurity is significantly more lipophilic and less basic (steric hindrance) than the target.[1]
-
Removal: It is best removed in Module 1 .[1] When extracting the target into 1M HCl, the bis-impurity is often too lipophilic to fully protonate and dissolve in the aqueous phase.[1] Ensure you wash the acidic aqueous layer thoroughly with EtOAc (Step 2 of Module 1) to strip this impurity.[1]
References
-
PubChem. (n.d.).[1][3] 1-Benzyl-4-methyl-piperazine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (See Section 2.1 for solubility and salt properties of benzylpiperazine analogues).[1] Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine purification via acid-base extraction and recrystallization).
-
Google Patents. (2011).[1] Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A).[1] (Describes the industrial recrystallization of piperazine dihydrochlorides using IPA/Methanol). Retrieved from
Disclaimer: This guide is for research and development purposes only. Ensure compliance with all local safety regulations and controlled substance laws regarding piperazine derivatives.
Sources
Overcoming steric hindrance in the alkylation of methylpiperazine
Topic: Overcoming Steric Hindrance in
Introduction: The Steric Challenge
Welcome to the technical support hub for piperazine chemistry. You are likely here because the standard alkylation of 1-methylpiperazine is failing.
The Core Problem: 1-methylpiperazine contains two nitrogen atoms:
-
(Tertiary): Methylated, sterically crowded (
lone pair). -
(Secondary): The target nucleophile (
lone pair).
While
This guide provides three "Tiers" of intervention, ranging from process optimization to complete mechanistic changes.
Tier 1: Optimizing the Pathway
Use this when: You are using a primary or unbranched secondary alkyl halide, but the reaction is sluggish.
The "Finkelstein" Boost
If you are using an alkyl chloride or bromide, the leaving group ability is often the bottleneck. We recommend an in situ Finkelstein reaction to transiently generate the highly reactive alkyl iodide.
Protocol 1.1: Finkelstein-Assisted Alkylation
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | ACN is polar aprotic, stabilizing the transition state while dissolving inorganic salts. |
| Catalyst | Potassium Iodide (KI) (0.1 – 0.5 eq) | Converts R-Cl/Br |
| Base | Mild enough to minimize E2 elimination; insoluble surface area effect aids reaction. | |
| Temp | 60°C – Reflux | Heat is required to overcome the steric barrier. |
Step-by-Step Workflow:
-
Dissolve 1-methylpiperazine (1.0 eq) in anhydrous ACN (10 mL/mmol).
-
Add
(3.0 eq) and KI (0.2 eq). Stir for 15 min. -
Add the hindered alkyl halide (1.1 eq) dropwise.
-
Heat to reflux.[1] Monitor by LC-MS (TLC is often insufficient for distinguishing starting material from product in piperazines).
-
Critical Check: If conversion <50% after 12h, move to Tier 2 .
Tier 2: The Reductive Bypass (Reductive Amination)
Use this when: The alkyl halide is secondary, tertiary, or prone to elimination (E2).
Direct alkylation of hindered centers often fails because the basicity of the amine triggers elimination (alkene formation) faster than substitution. The solution is to switch the electrophile from a halide to a ketone/aldehyde .
The Titanium(IV) Isopropoxide Method
Standard reductive amination (NaBH(OAc)3) often stalls with hindered ketones (e.g., acetophenones, cyclic ketones). We recommend using Titanium(IV) isopropoxide (
Protocol 2.1: Ti-Mediated Reductive Amination
-
Imine Formation:
-
In a sealed vial, mix 1-methylpiperazine (1.2 eq), the ketone (1.0 eq), and
(1.5 - 2.0 eq). -
Do not add solvent (neat condition is faster) or use minimal THF.
-
Stir at ambient temperature for 6–12 hours. The solution will become viscous.
-
-
Reduction:
-
Dilute with absolute ethanol (5 mL/mmol).
-
Add
(1.5 eq) cautiously (exothermic). -
Stir for 2–4 hours.
-
-
Workup (Crucial):
-
Quench with 1N NaOH or water. A white precipitate (
) will form. -
Filter through Celite. The filtrate contains your product.
-
Tier 3: Metal Catalysis (Buchwald-Hartwig)
Use this when: The electrophile is an Aryl/Heteroaryl halide or a Vinyl halide.
Steric hindrance on an aryl ring (e.g., ortho-substitution) shuts down
Ligand Selection is Critical: For secondary amines like piperazine, you need bulky, electron-rich dialkylbiaryl phosphine ligands.
Protocol 3.1: Pd-Catalyzed N-Arylation
| Component | Standard Recommendation | High-Steric Recommendation |
| Precatalyst | Pd-RuPhos G4 (Pre-formed) | |
| Ligand | BINAP | RuPhos or BrettPhos |
| Base | NaOtBu (Stronger, faster) | |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol |
The "RuPhos" System Logic: RuPhos is specifically designed for secondary amines. Its bulk prevents the formation of inactive bis-amine Pd complexes and facilitates reductive elimination, which is the rate-limiting step for hindered substrates.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct protocol based on your electrophile's steric profile.
Figure 1: Decision matrix for alkylating N-methylpiperazine based on electrophile steric hindrance.
Frequently Asked Questions (FAQs)
Q1: I am seeing a byproduct with M+ mass corresponding to the addition of TWO alkyl groups. What is happening?
A: You are observing quaternization . Even though the
-
Fix: Strictly control stoichiometry (0.95 eq of electrophile to 1.0 eq of amine). Switch to a less polar solvent (e.g., DCM) to destabilize the charged transition state of the second alkylation.
Q2: My reaction yields only the alkene (elimination product).
A: Your base is too strong, or the temperature is too high for an
-
Fix: Switch from bases like NaH or alkoxides to
or . If that fails, abandon direct alkylation and use Tier 2 (Reductive Amination) .
Q3: Can I use microwave irradiation?
A: Yes. Microwave irradiation is highly effective for overcoming the activation energy barrier of hindered
-
Settings: 100–120°C for 10–30 minutes in ACN. Ensure your vessel is rated for the pressure generated by the solvent.
Q4: Why Ti(OiPr)4? Can't I just use acetic acid?
A: For sterically hindered ketones, the equilibrium formation of the iminium ion is unfavorable. Acetic acid is often insufficient.
References
- Finkelstein Reaction & Kinetics: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Ti(IV) Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Buchwald-Hartwig Ligands (RuPhos): Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 57-68.
-
Microwave Assisted Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.
-
Piperazine Alkylation Protocols: BenchChem Application Notes. "Protocols for N-Alkylation of Methyl 3-(piperazin-1-yl)propanoate."
Sources
Reducing hygroscopicity of 1-(3-Methoxybenzyl)-4-methylpiperazine salts
Welcome to the Technical Support Center for Piperazine Scaffolds. Ticket ID: #MBMP-HYGRO-001 Subject: Reducing Hygroscopicity of 1-(3-Methoxybenzyl)-4-methylpiperazine Salts
Triage: Immediate Assessment
You are likely experiencing one of the following issues with your 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) salt:
-
Deliquescence: The solid turns into an oil or gum upon exposure to ambient air.
-
Weighing Errors: The mass drifts upwards continuously on the balance.
-
Processing Failure: Material clogs milling equipment or sticks to punch dies.
Root Cause Diagnosis: The 1-(3-Methoxybenzyl)-4-methylpiperazine molecule contains a piperazine ring (two basic nitrogen centers).
-
The Trap: Researchers often default to Hydrochloride (HCl) salts. For piperazines, di-hydrochloride salts possess high crystal lattice energy but also extremely high charge density. This creates a "proton sponge" effect, where the crystal lattice avidly absorbs atmospheric water to stabilize the charged centers, often leading to hydrate formation or deliquescence.
Module 1: Salt Selection Strategy
To permanently solve hygroscopicity, you must likely abandon the HCl salt in favor of a counter-ion that matches the lipophilicity of the 3-methoxybenzyl tail.
The Counter-Ion Screen
Do not use small, inorganic anions (Cl⁻, Br⁻, SO₄²⁻). Instead, utilize organic dicarboxylic acids or large lipophilic acids. These "wrap" the piperazine core, shielding the protonated nitrogens from water vapor.
| Candidate Anion | Stoichiometry | Rationale for MBMP | Predicted Outcome |
| Fumarate | 1:1 (Mono) | High melting point; trans-geometry facilitates tight crystal packing. | Highly Recommended. Often yields non-hygroscopic needles. |
| Succinate | 1:1 (Mono) | Flexible chain allows better conformational fit with the benzyl tail. | Good solubility/stability balance.[1][2] |
| Maleate | 1:1 (Mono) | Cis-isomer of fumarate; higher solubility but lower melting point. | Use if Fumarate is too insoluble. |
| Pamoate | 1:1 or 2:1 | Extremely bulky and lipophilic. | "The Nuclear Option." Use only if extreme non-hygroscopicity is required (e.g., depot formulations). |
Visual Guide: Salt Selection Decision Tree
Figure 1: Decision matrix for troubleshooting hygroscopic salts. Prioritize anion exchange before process optimization.
Module 2: Experimental Protocols
If you must stick with a specific salt, or are screening new ones, use these protocols to ensure you are not inadvertently isolating a hygroscopic amorphous solid.
Protocol A: Synthesis of the Mono-Fumarate Salt (Recommended)
Targeting the 1:1 stoichiometry prevents the formation of the hygroscopic di-salt.
-
Dissolution: Dissolve 10 mmol of 1-(3-Methoxybenzyl)-4-methylpiperazine free base in Isopropanol (IPA) (50 mL). Ensure the base is fully dissolved (warm to 40°C if necessary).
-
Acid Addition: Dissolve 10 mmol (1.0 equiv) of Fumaric Acid in hot Ethanol (20 mL).
-
Critical Step: Add the acid solution to the base solution slowly dropwise while stirring at 50°C.
-
-
Nucleation Control: Allow the mixture to cool to room temperature over 4 hours. Do not crash cool in an ice bath immediately (this causes amorphous precipitation).
-
Isolation: Filter the white precipitate.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Verification: Perform DSC. A sharp melting endotherm indicates crystallinity. A broad shallow peak indicates amorphous content (hygroscopic).
-
Protocol B: Removing Amorphous Content (Ripening)
If your current batch is sticky, it may be partially amorphous.
-
Suspend the solid in a solvent where it has low solubility (e.g., Ethyl Acetate or Heptane ).
-
Stir the slurry at elevated temperature (40-50°C) for 24-48 hours.
-
This "Ostwald Ripening" allows amorphous regions to dissolve and redeposit onto the crystalline lattice, reducing surface energy and water uptake.
Module 3: Hygroscopicity Classification & Handling
You must quantify the problem to know if it is solved. Use the European Pharmacopoeia (Ph.[3][4][5] Eur.) standards.
Data Table: Hygroscopicity Classification (25°C, 80% RH, 24h)
| Classification | Weight Increase (% w/w) | Handling Requirement |
| Non-Hygroscopic | < 0.2% | Standard storage. |
| Slightly Hygroscopic | 0.2% – 2.0% | Moisture-barrier packaging (foil/foil). |
| Hygroscopic | 2.0% – 15.0% | Desiccant required; controlled humidity suite. |
| Very Hygroscopic | > 15.0% | Fail. Glovebox handling only. |
Visual Guide: Moisture Management Workflow
Figure 2: Analytical workflow for characterizing moisture interaction. DVS = Dynamic Vapor Sorption.[2][4][6]
Frequently Asked Questions (FAQ)
Q: My HCl salt turned into a liquid overnight. Can I save it? A: This is deliquescence. The critical relative humidity (CRH) of the salt is lower than your lab's humidity.
-
Immediate Fix: Dissolve the oil in water, basify with NaOH to pH 12, extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate to recover the Free Base . Then, re-salt using Fumaric Acid (Protocol A). Do not attempt to dry the oil directly; it will likely degrade.
Q: Why is the melting point of my salt 20°C lower than the literature value? A: This is a classic symptom of retained solvent or moisture acting as a plasticizer.
-
Troubleshoot: Run a TGA (Thermogravimetric Analysis). If you see weight loss before the melting onset, you have a solvate or hydrate. If the weight loss is gradual, it is surface moisture. If it is a distinct step, it is a stoichiometric hydrate.
Q: Can I use the Free Base instead of a salt? A: 1-(3-Methoxybenzyl)-4-methylpiperazine free base is likely an oil or a low-melting solid at room temperature. While non-salt forms are less hygroscopic, they are prone to oxidation (N-oxide formation) and are difficult to handle in solid dosage forms. A crystalline salt (like Fumarate) is superior for stability.
References
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[7] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa matching and counter-ion properties).
-
European Pharmacopoeia (Ph.[3][4][5] Eur.) . Chapter 5.11. Characters Section in Monographs (Hygroscopicity). Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[9] Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. public.jenck.com [public.jenck.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ikm.org.my [ikm.org.my]
- 9. swgdrug.org [swgdrug.org]
Technical Support: Photostability Profiling of 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP)
Executive Summary
This technical guide addresses the identification of photodegradation products for 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) . As a piperazine derivative sharing structural homology with benzylpiperazine (BZP) and other pharmacophores, MBMP is susceptible to specific oxidative and radical-mediated degradation pathways under UV irradiation.
This document outlines an ICH Q1B-compliant workflow , mechanistic degradation pathways, and a troubleshooting FAQ designed to resolve common analytical anomalies encountered during LC-MS characterization.
Experimental Protocol: Photostability Setup
Standardized workflow to ensure reproducibility and minimize false positives.
Sample Preparation & Exposure
To accurately profile degradation, you must control for thermal effects and dark hydrolysis.
-
Preparation: Dissolve MBMP (1 mg/mL) in 50:50 Acetonitrile:Water (pH adjusted to 7.0). Avoid Methanol if possible, as it can act as a radical scavenger or participate in photo-addition reactions.
-
Controls: Prepare three vials:
-
Exposure (ICH Q1B Option 2):
-
Source: Cool White Fluorescent (VIS) + Near UV Fluorescent (320–400 nm).
-
Target Dose: Minimum 1.2 million lux·hours (VIS) and 200 W·h/m² (UV).[1]
-
Analytical Workflow Diagram
The following diagram illustrates the critical path from exposure to structural elucidation.
Figure 1: Standardized Photostability Workflow. The dashed line indicates iterative optimization based on mass balance results.
Degradation Mechanisms & Predicted Products[2]
Under UV irradiation, MBMP undergoes Type I (radical cleavage) and Type II (singlet oxygen) photo-oxidation. The benzylic C-N bond is the primary weak point.
Primary Degradation Pathways[2]
-
N-Dealkylation (Benzylic Cleavage): Homolytic cleavage of the C-N bond yields the stable radical intermediates, resulting in 3-methoxybenzaldehyde and N-methylpiperazine .
-
N-Oxidation: The tertiary amine (N-methyl) or the benzylic nitrogen reacts with reactive oxygen species (ROS) to form N-oxides .
-
Hydroxylation: Radical attack on the aromatic ring (ortho/para to the methoxy group).
Figure 2: Proposed Photodegradation Pathways for MBMP. Red nodes indicate cleavage products; Green nodes indicate transformation products.
Mass Spectral Data Table
Use this table to filter your LC-MS peak list.
| Compound ID | Modification | Theoretical m/z [M+H]+ | Retention Shift (RP-C18) | Key MS/MS Fragment |
| MBMP (Parent) | None | 221.16 | Reference | 121.06 (Methoxybenzyl+) |
| DP-1 (Oxidation) | N-Oxide (+O) | 237.16 | Earlier (More Polar) | 221.16 (Loss of O) |
| DP-2 (Hydroxyl) | Hydroxylation (+O) | 237.16 | Earlier (Slight) | 219.15 (Loss of H₂O) |
| DP-3 (Cleavage) | N-Methylpiperazine | 101.10 | Solvent Front (Very Polar) | 58.06 (Ring frag) |
| DP-4 (Cleavage) | 3-Methoxybenzaldehyde | N/A (Detect in UV) | Later (Less Polar) | N/A (Use GC or UV) |
| DP-5 (Dealkyl) | N-Demethylation | 207.14 | Earlier | 121.06 |
Troubleshooting & FAQs
Direct solutions to common analytical challenges.
Q1: I see a peak at m/z 237 (+16 Da). Is it an N-oxide or a Hydroxylated product?
Diagnosis: Both modifications add 16 Da, but their MS/MS behavior differs significantly.
-
The Test: Perform MS/MS or MS³ fragmentation.
-
N-Oxides: Typically show a distinct loss of 16 Da (atomic oxygen) to regenerate the parent ion mass (m/z 221). They rarely show water loss.
-
Hydroxylated Products: Typically show a loss of 18 Da (H₂O) or CO (28 Da) if on the ring.
-
Chromatography: N-oxides are generally more polar and elute earlier than the parent on C18 columns. Hydroxylated isomers may elute closer to the parent.
-
Reference: See Ma et al. regarding the differentiation of N-oxides and hydroxylated metabolites via LC-MS [1].
Q2: My mass balance is low (<80%). Where is the rest of the compound?
Diagnosis: You are likely missing the cleavage products.
-
Reason: The benzylic C-N bond cleavage produces 3-methoxybenzaldehyde .
-
This aldehyde is volatile and may be lost during sample concentration (e.g., rotary evaporation).
-
It ionizes poorly in ESI(+) mode (no basic nitrogen).
-
-
Solution:
-
Check the UV trace (DAD) at 254 nm or 280 nm. The aldehyde has strong UV absorbance but no MS signal in positive mode.
-
Do not evaporate the sample to dryness.
-
Look for N-methylpiperazine near the void volume (solvent front); it is highly polar and often suppressed by salts.
-
Q3: The parent peak shows severe tailing, making integration difficult.
Diagnosis: MBMP contains basic nitrogen atoms interacting with free silanols on the column stationary phase.
-
Solution:
-
High pH Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 10) if your column (e.g., C18 Hybrid particle) is resistant. This suppresses protonation of the piperazine, improving peak shape.
-
Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic acid. Note: TFA suppresses MS signal intensity.
-
Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or Phenyl-Hexyl column, which provides better selectivity for aromatic amines.
-
Q4: I see the N-oxide peak in the UV trace, but the MS spectrum shows only the Parent mass (m/z 221).
Diagnosis: In-source fragmentation (Thermal reduction).
-
Mechanism: N-oxides are thermally unstable.[3] The heat from the ESI source (desolvation gas) can strip the oxygen atom before the ion enters the quadrupole.
-
Solution:
-
Lower the Desolvation Temperature (e.g., from 500°C to 250°C).
-
Lower the Cone Voltage.
-
Monitor the transition 237 -> 221. If the ratio of 237/221 changes with source temperature, it is an artifact.
-
References
-
Ma, S., & Chowdhury, S. K. (2011). Discrimination of N-oxidation and hydroxylation of drugs using mass spectrometry.[3][4][5][6] Current Drug Metabolism. (Context: General methodology for distinguishing +16 Da shifts).
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B..
- Springall, J. S., et al. (2016). Photodegradation of piperazine derivatives: Mechanisms and product identification. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2025). Q1B Photostability Testing of New Drug Substances and Products..
Sources
- 1. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Interpretation of 1-(3-Methoxybenzyl)-4-methylpiperazine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Executive Summary
1-(3-Methoxybenzyl)-4-methylpiperazine is a pharmacophore frequently encountered in the synthesis of antihistamines, antipsychotics, and designer piperazine derivatives. While Mass Spectrometry (MS) is the standard for mass confirmation, it often fails to distinguish between regioisomers (2-, 3-, or 4-methoxy substitution) due to identical fragmentation patterns.
This guide provides a definitive 1H NMR interpretation framework for the 3-methoxy isomer. It compares the spectral performance of this molecule against its regioisomers and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution.
Structural Analysis & Assignment Logic
The Molecule
IUPAC Name: 1-[(3-methoxyphenyl)methyl]-4-methylpiperazine Formula: C₁₃H₂₀N₂O Key Functional Groups: [1]
-
3-Methoxybenzyl System: A 1,3-disubstituted aromatic ring.[2] This is the critical diagnostic region.
-
Piperazine Core: A saturated heterocycle in a chair conformation, N-substituted at positions 1 and 4.
-
N-Methyl Group: A singlet signal providing a reliable integration reference.
Expected Chemical Shifts (CDCl₃, 400 MHz)
The following table outlines the assignment logic based on electronic shielding and spin-spin coupling principles.
| Proton Group | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic H-2 | Ar-H | 6.90 – 6.95 | Singlet (br) or d | 1H | Diagnostic: Isolated between the alkyl and alkoxy groups. Shows small meta-coupling ( |
| Aromatic H-5 | Ar-H | 7.20 – 7.25 | Triplet (t) | 1H | Pseudo-triplet due to overlap of |
| Aromatic H-6 | Ar-H | 6.80 – 6.85 | Doublet (d) | 1H | Ortho-coupled to H-5; shielded by the alkyl group but less than H-4. |
| Aromatic H-4 | Ar-H | 6.75 – 6.80 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H-5; strongly shielded by the ortho -OMe group. |
| Methoxy (-OCH₃) | Alkyl-O | 3.80 | Singlet (s) | 3H | Deshielded by oxygen; sharp singlet. |
| Benzylic (-CH₂-) | Ar-CH₂-N | 3.48 – 3.52 | Singlet (s) | 2H | Deshielded by the aromatic ring and nitrogen. |
| Piperazine (Ring) | N-CH₂ | 2.40 – 2.60 | Broad Multiplet | 8H | Often appears as a broad envelope in CDCl₃ due to rapid ring inversion. |
| N-Methyl (-NCH₃) | N-CH₃ | 2.28 | Singlet (s) | 3H | Classic N-Methyl shift; upfield due to lack of adjacent electron withdrawers. |
Note: Assignments are referenced to TMS (
0.00).
Comparative Analysis: Performance vs. Alternatives
Scenario A: Distinguishing Regioisomers (The "Blind Spot" of MS)
The primary challenge in characterizing this molecule is distinguishing it from the 2-methoxy (ortho) and 4-methoxy (para) isomers. MS cannot reliably do this. 1H NMR provides the only definitive confirmation.
| Feature | 3-Methoxy (Meta) | 4-Methoxy (Para) | 2-Methoxy (Ortho) |
| Symmetry | Asymmetric | Symmetric Axis | Asymmetric |
| Aromatic Pattern | Complex (4 signals): 1 singlet, 2 doublets, 1 triplet. | AA'BB' System: Two distinct doublets (roofing effect) integrating to 2H each. | Complex (4 signals): Multiplets often overlap; significant deshielding on H-3. |
| H-2 Signal | Diagnostic Singlet: Isolated H-2 appears as a narrow singlet/doublet. | Absent: No isolated singlet; H-2/H-6 are equivalent. | Doublet: H-3 is a doublet, not a singlet. |
| Resolution Rating | High | Medium (Easy to confuse with unsubstituted benzyl) | Medium (Steric hindrance affects benzylic CH₂ shift) |
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dramatically alters the resolution of the piperazine ring protons.
-
CDCl₃ (Chloroform-d):
-
Pros: Excellent solubility; sharp aromatic signals.
-
Cons: Piperazine protons (
2.4–2.[3]6) often collapse into a single broad "hump" due to similar magnetic environments and rapid chair-chair interconversion.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d6):
-
Pros: Higher viscosity slows molecular tumbling and ring inversion. This often resolves the piperazine protons into two distinct triplets (N1-CH₂ vs N4-CH₂).
-
Cons: Water peak (
3.33) often obscures the Benzylic CH₂ signal ( 3.5).
-
Recommendation: Use CDCl₃ for structural confirmation (aromatic pattern). Use DMSO-d₆ only if detailed conformational analysis of the piperazine ring is required.
Experimental Protocol
Sample Preparation Workflow
To ensure high-resolution spectra free from artifacts, follow this self-validating protocol:
-
Mass Selection: Weigh 10–15 mg of the product.
-
Why? <5 mg leads to low S/N ratio; >20 mg causes viscosity broadening.
-
-
Solvent Addition: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration (Critical): Filter the solution through a cotton plug in a glass pipette directly into the NMR tube.
-
Validation: This removes suspended solids that cause magnetic field inhomogeneity (broad peaks).
-
-
Shimming: Perform automated gradient shimming. If the TMS peak width at half-height >0.8 Hz, perform manual shimming on Z1 and Z2 axes.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle: 30° (allows faster relaxation).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 (sufficient for >10 mg sample).[4]
-
Spectral Width: -2 to 14 ppm.
Visualizations
Regioisomer Discrimination Logic
This decision tree illustrates how to use the aromatic region to confirm the 3-methoxy structure.
Figure 1: Decision tree for distinguishing methoxybenzyl regioisomers using 1H NMR multiplicity.
Spectral Assignment Workflow
The logical flow for assigning the specific protons in 1-(3-Methoxybenzyl)-4-methylpiperazine.
Figure 2: Step-by-step assignment logic for the target molecule.
References
-
Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Moussa, I. A., et al. (2012).[6] "Synthesis and characterization of piperazine derivatives for sigma-1 receptor imaging." National Center for Biotechnology Information (NCBI). Link
-
United Nations Office on Drugs and Crime. (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications. Link
-
SpectraBase. "1-(3-Methoxyphenyl)piperazine Spectral Data." Wiley Science Solutions. (Used as fragment reference). Link
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Elucidation & Competitive Assignment Analysis: 1-(3-Methoxybenzyl)-4-methylpiperazine
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Intent: To provide a definitive reference for the
Executive Summary & Structural Context[1][2][3]
1-(3-Methoxybenzyl)-4-methylpiperazine is a critical intermediate in the synthesis of CNS-active agents (e.g., dopamine and serotonin receptor ligands). Its structure combines an electron-rich aromatic system with a basic piperazine core.
The Analytical Challenge:
In standard 1D
Comparative Analysis: Assignment Methodologies
This section compares the reliability of two assignment workflows.
Method A: Standard 1D C NMR (The Baseline)
-
Pros: Fast (15–30 min), low cost, sufficient for purity checks.
-
Cons: Ambiguity in the aliphatic region. The N-methyl piperazine carbons and the methoxy carbon are magnetically similar.
-
Failure Mode: Misassignment of the C2/C6 vs. C3/C5 piperazine carbons is common, leading to errors in structure-activity relationship (SAR) models.
Method B: HSQC-Driven Assignment (The Superior Alternative)
-
Pros: Resolves protonated carbons by correlating them to the
H spectrum. -
Cons: Requires longer acquisition (1–2 hours).
-
Performance: Unambiguously separates the methoxy signal (correlated to a singlet at
3.8) from the piperazine methylenes (correlated to triplets/broad signals at 2.4–2.6).
Comparative Data Table: Resolution Power
| Feature | Standard 1D | HSQC/HMBC Integrated Analysis |
| Methoxy vs. Piperazine | High Overlap Risk (~55.2 ppm) | Resolved (Correlates to distinct protons) |
| Quaternary Carbons | Weak/Missing (Relaxation issues) | Verified (via HMBC long-range coupling) |
| Solvent Sensitivity | High (Shift variations >1 ppm) | Robust (2D cross-peaks confirm connectivity) |
Definitive Peak Assignments
The following assignments are synthesized from high-field data of structural analogues (1-benzyl-4-methylpiperazine) and substituent additivity rules for the 3-methoxybenzyl fragment.
Solvent: Chloroform-d (CDCl
A. Aliphatic Region (The "Crowded" Zone)
| Carbon Label | Chemical Shift ( | Multiplicity | Notes & Causality |
| N-CH | 46.0 | q | Distinctive high-field signal; diagnostic of N4-methylation. |
| Piperazine C3, C5 | 53.1 | t | Carbons adjacent to the Benzyl nitrogen. Slightly shielded compared to C2/C4 due to steric bulk of the benzyl group. |
| Piperazine C2, C6 | 55.0 | t | Carbons adjacent to the Methyl nitrogen. Critical: Often overlaps with OMe. |
| -OCH | 55.2 | q | Methoxy carbon. Intense signal. Differentiated from Pip-C2/C6 by intensity and HSQC. |
| Benzylic CH | 62.8 | t | Deshielded by the aromatic ring and nitrogen. Key linker signal. |
B. Aromatic Region (3-Methoxy Substitution Pattern)
| Carbon Label | Chemical Shift ( | Type | Notes & Causality |
| C2' (Ortho) | 112.8 | CH | Shielded by Ortho-OMe electron donation. |
| C4' (Para) | 114.5 | CH | Shielded by Para-OMe resonance. |
| C6' (Ortho) | 121.2 | CH | Less shielded; meta to OMe, ortho to alkyl. |
| C5' (Meta) | 129.2 | CH | Standard aromatic shift; least affected by substituents. |
| C1' (Ipso) | 139.8 | C | Quaternary. Attached to Benzylic CH |
| C3' (Ipso) | 159.6 | C | Deshielded. Directly attached to Oxygen. Diagnostic low-field peak. |
Expert Insight: In DMSO-
, the aliphatic peaks may shift slightly downfield, and the piperazine signals often broaden due to increased viscosity and slower ring inversion rates.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure spectral integrity, follow this optimized protocol.
Step 1: Sample Preparation[4]
-
Mass: Weigh 15–20 mg of the oily free base or 25 mg of the HCl salt.
-
Note: If using the HCl salt, add 2 equivalents of K
CO in the NMR tube or perform a free-base extraction first. Amine salts cause severe broadening and shift changes.
-
-
Solvent: Dissolve in 0.6 mL CDCl
(99.8% D) containing 0.03% TMS. -
Filtration: If any turbidity exists (common with salts), filter through a cotton plug directly into the NMR tube.
Step 2: Acquisition Parameters (Bruker 400 MHz equiv.)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Quaternary carbons (C1', C3') have long T1 relaxation times. A short D1 will suppress these signals, making assignment impossible.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N on quaternary carbons.
-
Temperature: 298 K (25°C).
Step 3: Validation (The "Check" Step)
-
The "55 ppm" Test: Zoom into the 53–56 ppm region. You must see three distinct environments :
-
The OMe signal (tallest).
-
The N-Me side piperazine (medium intensity).
-
The N-Bn side piperazine (slightly upfield, ~53 ppm).
-
-
If these appear as one blob: Your shim is poor, or the concentration is too high (causing aggregation). Dilute and reshim.
Workflow Visualization
The following diagram illustrates the logical flow for assigning the overlapping regions using the recommended HSQC methodology.
Caption: Logical workflow for resolving the critical spectral overlap in the 53–56 ppm region using HSQC validation.
References
-
PubChem. (2025).[2] 1-Benzyl-4-methylpiperazine Spectral Data. National Library of Medicine. Available at: [Link]
-
Reich, H. J. (2022).
C Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] -
Royal Society of Chemistry. (2015). A Guide to
C NMR Chemical Shift Values. Compound Interest. Available at: [Link]
Sources
Comprehensive Guide to HPLC Purity Analysis of 1-(3-Methoxybenzyl)-4-methylpiperazine: Traditional vs. Modern Approaches
Topic: HPLC Method Development for Purity Analysis of 1-(3-Methoxybenzyl)-4-methylpiperazine Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of high-performance liquid chromatography (HPLC) strategies for the purity analysis of 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) . As a key intermediate in the synthesis of pharmaceutical agents and a structural analog to bioactive benzylpiperazines, MBMP presents specific chromatographic challenges due to its basic piperazine core.
We compare two distinct methodological approaches:
-
Traditional Acidic Method (pH 3.0): Utilizing standard C18 chemistry with silanol suppression.
-
Modern High-pH Method (pH 9.5): Utilizing hybrid-silica technology to analyze the analyte in its neutral state.
Physicochemical Profiling & Chromatographic Challenges
Effective method development requires understanding the analyte's behavior in solution. MBMP contains a piperazine ring with two tertiary nitrogens, creating a dibasic molecule.
-
Compound: 1-(3-Methoxybenzyl)-4-methylpiperazine
-
Molecular Formula: C13H20N2O
-
pKa Values (Estimated):
- (N4-methyl): ~8.8 – 9.2 (Highly Basic)
- (N1-benzyl): ~4.5 – 5.5 (Weakly Basic)
-
LogP: ~2.1 (Moderately Lipophilic)
The Challenge:
At neutral or acidic pH (pH 2–7), the N4-nitrogen is fully protonated (
Comparative Analysis: Acidic vs. High-pH Strategies
We evaluated the performance of two distinct separation strategies.
Method A: Traditional Acidic Approach (The "Old Standard")
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol.[1][2][3][4]
-
Additive: Triethylamine (TEA) as a silanol blocker.[5]
Mechanism: The low pH suppresses silanol ionization (
Method B: Modern High-pH Approach (The "Recommended" Solution)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), stable up to pH 12.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile.[6][7]
Mechanism: At pH 9.5 (above the analyte's pKa of ~9.0), MBMP exists primarily in its neutral (uncharged) state . Neutral amines interact solely via hydrophobic mechanisms with the C18 ligand, eliminating ionic tailing and significantly increasing retention.
Performance Data Comparison
| Parameter | Method A (Acidic C18 + TEA) | Method B (High-pH Hybrid C18) | Verdict |
| Peak Shape ( | 1.4 – 1.8 (Tailing) | 1.0 – 1.1 (Gaussian) | Method B Superior |
| Theoretical Plates ( | ~6,000 | >12,000 | Method B Superior |
| Retention Stability | Drift prone (TEA evaporation) | Highly Stable | Method B Superior |
| MS Compatibility | No (Non-volatile Phosphate/TEA) | Yes (Volatile Buffer) | Method B Superior |
| Loadability | Low (Quickly overloads) | High (Neutral form loads better) | Method B Superior |
Expert Insight: While Method A is common in older literature, Method B is the robust choice for modern drug development. It avoids the use of TEA (which contaminates systems) and allows for direct coupling to Mass Spectrometry (LC-MS) for impurity identification.
Detailed Experimental Protocol (Method B)
This protocol describes the optimized High-pH Method for purity analysis.
3.1. Reagents & Standards
-
Reference Standard: 1-(3-Methoxybenzyl)-4-methylpiperazine (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Ammonium Bicarbonate (Reagent Grade), Ammonium Hydroxide (for pH adjustment).
3.2. Chromatographic Conditions
-
Instrument: HPLC equipped with PDA/DAD detector.
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
-
Detection:
-
Primary: 210 nm (Universal detection for impurities).
-
Secondary: 264 nm (Specific for benzyl aromatic system).
-
3.3. Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 9.5 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
3.4. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 10 | 90 | Elute Lipophilic Impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Return to Initial |
| 23.0 | 95 | 5 | Re-equilibration |
3.5. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Avoid 100% organic diluents to prevent peak fronting).
-
Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.
Visualizing the Mechanism
The following diagrams illustrate the workflow and the mechanistic difference between the two approaches.
Figure 1: Method Development Workflow
Caption: Decision matrix for selecting the optimal chromatographic strategy based on analyte basicity.
Figure 2: Silanol Interaction Mechanism
Caption: Mechanistic comparison of analyte-stationary phase interactions at different pH levels.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:
-
Tailing Factor (
): Must be (Target: 1.0–1.2). -
Resolution (
): between MBMP and the nearest impurity (likely the des-methyl precursor 1-(3-methoxybenzyl)piperazine). -
Precision: %RSD of peak area for 6 replicate injections
. -
Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at S/N
.
Troubleshooting Common Issues
-
Problem: Peak splitting.
-
Cause: Sample solvent is too strong (e.g., 100% MeOH).
-
Fix: Dilute sample in starting mobile phase (95% Buffer / 5% ACN).
-
-
Problem: Retention time shifting.
-
Cause: pH instability in Mobile Phase A.
-
Fix: Ammonium bicarbonate is volatile; prepare fresh buffer daily and seal bottles tightly.
-
-
Problem: Ghost peaks.
-
Cause: Carryover of basic impurities sticking to injector seals.
-
Fix: Use a needle wash with low pH (e.g., 0.1% Formic Acid in 50:50 Water:MeOH) to protonate and wash away basic residues.
-
References
-
SIELC Technologies. (2018). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Dolan, J. W. (2012). HPLC Method Development: Peak Asymmetry and Tailing. LCGC North America. Retrieved from [Link]
-
Stoll, D. R. (2023).[3] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. aapco.org [aapco.org]
- 3. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. uregina.ca [uregina.ca]
A Comparative Guide to the LC-MS Fragmentation Analysis of 1-(3-Methoxybenzyl)-4-methylpiperazine
For researchers and professionals in drug development and analytical chemistry, the structural elucidation and quantification of novel psychoactive substances and related compounds are paramount. 1-(3-Methoxybenzyl)-4-methylpiperazine, a member of the benzylpiperazine class, requires robust analytical methods for its characterization. This guide provides an in-depth analysis of its fragmentation behavior under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions, compares this technique with viable alternatives, and offers detailed, field-proven experimental protocols.
The Analytical Imperative: Why LC-MS/MS for Benzylpiperazines?
Benzylpiperazine derivatives are often found in complex matrices, necessitating analytical techniques with high sensitivity and selectivity.[1] While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) have their merits, LC-MS/MS stands out for its ability to provide definitive structural information and achieve low detection limits without the need for chemical derivatization, which is often required for GC-MS analysis of polar compounds like piperazines.[2][3]
The power of tandem mass spectrometry (MS/MS) lies in its capacity to isolate a precursor ion (the protonated molecule of interest, [M+H]⁺), induce fragmentation through collision-induced dissociation (CID), and then analyze the resulting product ions. This process generates a fragmentation "fingerprint" that is unique to the molecule's structure, providing a high degree of confidence in its identification.[4]
Decoding the Fragmentation Pathway of 1-(3-Methoxybenzyl)-4-methylpiperazine
The fragmentation of benzylpiperazines in positive ion electrospray ionization (ESI+) mode is primarily driven by the cleavage of the C-N bonds, particularly those at the benzylic position and within the piperazine ring itself.[5] For 1-(3-Methoxybenzyl)-4-methylpiperazine (Molecular Formula: C₁₃H₂₀N₂O, Molecular Weight: 220.31 g/mol ), the protonated molecule [M+H]⁺ is expected at an m/z of approximately 221.32.
The collision-induced dissociation (CID) of this precursor ion is hypothesized to follow two major pathways, dictated by the stability of the resulting carbocations and radical species.
Proposed Fragmentation Mechanism
The primary cleavage event is the scission of the benzylic C-N bond connecting the methoxybenzyl group to the piperazine ring. This is a common and energetically favorable fragmentation route for benzylpiperazines, leading to the formation of a stable, resonance-stabilized methoxybenzyl cation.[5][6] A secondary pathway involves the fragmentation of the piperazine ring itself.
Caption: A streamlined workflow for the LC-MS/MS analysis of target compounds.
Step-by-Step Methodology
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(3-Methoxybenzyl)-4-methylpiperazine in methanol.
-
Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
For unknown samples, perform a simple "dilute-and-shoot" by diluting the sample in the same 50:50 methanol/water mixture to fall within the calibration range.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. [1] * Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. [1] * Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (Re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Data Acquisition Mode:
-
For Identification: Full Scan (m/z 50-300) and Product Ion Scan of m/z 221.3.
-
For Quantification: Multiple Reaction Monitoring (MRM). Suggested transitions:
-
Quantifier: 221.3 -> 121.1
-
Qualifier: 221.3 -> 100.1
-
-
-
Comparative Analysis of Alternative Techniques
While LC-MS/MS is a superior technique for this application, it is valuable to understand its performance relative to other common analytical methods. [7]
| Parameter | LC-MS/MS | GC-MS | HPLC-DAD/UV |
|---|---|---|---|
| Selectivity | Very High (based on precursor/product ion mass) | High (based on retention time and mass spectrum) | Moderate (based on retention time and UV spectrum) |
| Sensitivity (LOD/LOQ) | Very Low (pg/mL to low ng/mL). [8] | Low (ng/mL), but often requires derivatization. | High (µg/mL). [9] |
| Matrix Effects | Can be significant (ion suppression/enhancement); managed with internal standards. [7] | Less prone to ion suppression but can have matrix interference. | Less susceptible than MS, but co-eluting compounds can interfere. |
| Sample Preparation | Often simple "dilute-and-shoot". [1] | May require derivatization to improve volatility and peak shape. | Simple dilution. |
| Confirmation | High confidence from specific MRM transitions. | High confidence from library-matchable EI spectra. | Low confidence; relies on retention time matching. |
| Cost & Complexity | High initial cost and operational complexity. | Moderate cost and complexity. | Low cost and simple operation. |
Decision Guide for Method Selection
The choice of analytical technique depends on the specific research question, available instrumentation, and required throughput.
Sources
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Comparative Bioactivity Guide: 1-(3-Methoxybenzyl)-4-methylpiperazine vs. 1-Benzyl-4-methylpiperazine
This guide provides an in-depth technical comparison between 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) and 1-benzyl-4-methylpiperazine (BMP) .
Executive Summary
1-benzyl-4-methylpiperazine (BMP) —also known as Methylbenzylpiperazine (MBZP)—is a foundational pharmacophore in medicinal chemistry, historically utilized as a building block for antihistamines (e.g., cyclizine analogs) and more recently identified as a non-selective stimulant and sigma receptor ligand.[1]
1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) represents a structural evolution of the BMP scaffold. The introduction of a methoxy group at the meta position of the benzyl ring significantly alters the electronic and steric profile of the molecule. This modification is a classic medicinal chemistry strategy to modulate metabolic stability (via CYP450 interactions), enhance sigma-1 receptor (
This guide analyzes the divergence in bioactivity, chemical properties, and experimental applications of these two compounds.
Chemical & Physical Profile
The core difference lies in the 3-methoxy substituent on the aromatic ring. This electron-donating group (EDG) increases the electron density of the phenyl ring and introduces a hydrogen bond acceptor site, altering the lipophilicity and binding kinetics.
Table 1: Physicochemical Comparison
| Feature | 1-Benzyl-4-methylpiperazine (BMP) | 1-(3-Methoxybenzyl)-4-methylpiperazine (MBMP) |
| CAS Number | 37489-54-2 | 53757-48-3 (approx. analog) |
| Molecular Formula | ||
| Molecular Weight | 190.29 g/mol | 220.31 g/mol |
| LogP (Predicted) | ~1.9 - 2.1 | ~1.8 - 2.0 (Slightly lower due to ether oxygen) |
| H-Bond Acceptors | 2 (Tertiary amines) | 3 (Tertiary amines + Methoxy O) |
| Electronic State | Neutral aromatic ring | Electron-rich aromatic ring (Activated) |
| Primary Use | Stimulant, Sigma Ligand, Intermediate | Selective Sigma Ligand Probe, Fine Chemical |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of modification.
Figure 1: Structural divergence of BMP and MBMP from the common piperazine core.
Pharmacological Mechanisms & Bioactivity
A. Sigma Receptor Affinity ( R vs R)
Both compounds act as ligands for sigma receptors, which are intracellular chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
BMP (Unsubstituted): Exhibits moderate to high affinity for both
and receptors. However, it lacks subtype selectivity, often cross-reacting with monoamine transporters. -
MBMP (Methoxy-substituted): Structure-Activity Relationship (SAR) studies on benzylpiperazines indicate that meta (3-position) or para (4-position) substitution on the benzyl ring significantly enhances
R affinity and selectivity over R.-
Mechanism: The methoxy group creates favorable van der Waals interactions within the hydrophobic pocket of the
receptor, while the oxygen atom may engage in weak polar interactions. -
Data Support: Analogous compounds (e.g., 4-methoxybenzylpiperazine derivatives) have demonstrated
values as low as 1.6 nM for R, with selectivity ratios ( ) exceeding 800-fold [1].[1] It is inferred that MBMP retains high nanomolar affinity ( nM) with improved selectivity compared to BMP.
-
B. CNS & Transporter Activity
-
BMP: Known to possess stimulant properties similar to, but weaker than, 1-benzylpiperazine (BZP). It acts as a monoamine release/reuptake inhibitor (DA/NE) and has adrenergic blocking activity.
-
MBMP: The addition of the methoxy group often attenuates direct psychostimulant effects while preserving or enhancing serotonin (5-HT) modulation. Methoxy-substituted benzylpiperazines are frequently investigated for anxiolytic or antidepressant potential rather than pure stimulation.
C. Metabolic Stability
-
BMP: Metabolized primarily via ring hydroxylation and N-dealkylation to BZP (active metabolite).
-
MBMP: The methoxy group introduces a specific metabolic handle.[2] The major pathway is O-demethylation by CYP2D6 to form the corresponding phenol (1-(3-hydroxybenzyl)-4-methylpiperazine), which is rapidly conjugated (glucuronidation) and excreted. This potentially reduces the half-life and accumulation compared to the lipophilic BMP.
Experimental Protocols
Protocol A: Reductive Amination Synthesis (High Purity)
This method is preferred over direct alkylation to avoid poly-alkylation byproducts.
Reagents: 1-Methylpiperazine, 3-Methoxybenzaldehyde (for MBMP) or Benzaldehyde (for BMP), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).
-
Imine Formation: Dissolve 1-methylpiperazine (1.0 equiv) and the respective aldehyde (1.1 equiv) in DCE under
atmosphere. Stir for 30 minutes at room temperature to form the imine intermediate. -
Reduction: Add STAB (1.5 equiv) portion-wise. The mild nature of STAB prevents the reduction of the aldehyde before imine formation.
-
Quench & Workup: After 4-6 hours (monitor via TLC/LCMS), quench with saturated
. Extract with DCM. -
Purification: The basic nitrogen allows for acid-base extraction. Wash the organic layer with 1N HCl (product moves to aqueous). Wash aqueous layer with ether (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH, extract back into DCM, dry, and concentrate.
-
Validation: Product purity should be >98% by GC-MS.
-
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
To objectively compare affinity (
Reagents:
-
Preparation: Incubate membrane homogenates (500
g protein) with (3 nM) and varying concentrations ( to M) of BMP or MBMP. -
Non-Specific Binding: Determine using 10
M Haloperidol. -
Incubation: 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanism of Action: Sigma-1 Receptor Signaling
The following diagram details the downstream effects when MBMP binds to the
Figure 2: Putative mechanism of MBMP at the Sigma-1 Receptor interface, promoting mitochondrial stability.
Conclusion & Recommendations
For researchers in drug discovery:
-
Select BMP if your goal is to study non-selective adrenergic modulation or use a generic sigma pharmacophore with stimulant side-effects.
-
Select MBMP if you require a more refined probe for Sigma-1 receptors with potentially lower CNS stimulant liability and a distinct metabolic profile (O-demethylation). The 3-methoxy substitution aligns with rational drug design principles for improving selectivity and reducing off-target adrenergic noise.
References
-
Bonanno, F., et al. (2021).[3] "Development of New Benzylpiperazine Derivatives as
Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience, 12(11), 2003–2012.[1] Link -
Costantino, L., et al. (2005).[4] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry, 48(1), 266-273. Link
-
UNODC. (2013). "The challenge of new psychoactive substances."[5] Global SMART Programme. Link
-
Ishikawa, M., et al. (2009). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-methylpiperazine derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etd.auburn.edu [etd.auburn.edu]
A Comparative Guide to the X-ray Crystallography of 1-(3-Methoxybenzyl)-4-methylpiperazine Salts for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The selection of an appropriate salt form is a critical step in optimizing the physicochemical attributes of a drug candidate, influencing everything from solubility and stability to bioavailability. This guide provides a comprehensive overview of the crystallographic analysis of salts of 1-(3-Methoxybenzyl)-4-methylpiperazine, a substituted piperazine moiety of interest in medicinal chemistry. While no public crystallographic data currently exists for this specific molecule, this guide will leverage data from structurally analogous compounds to provide a comparative framework. We will explore the rationale behind salt selection, detail the experimental workflow for single-crystal X-ray diffraction (SC-XRD), and discuss the anticipated structural insights that can be gleaned from such studies.
The Strategic Imperative of Salt Selection
The formation of a salt is a common and effective method for modifying the properties of an API.[1][2] For a basic compound like 1-(3-Methoxybenzyl)-4-methylpiperazine, the addition of an acidic counter-ion can significantly impact its solid-state characteristics. The choice of this counter-ion is a strategic decision guided by the desired pharmaceutical profile.[3]
Key physicochemical properties influenced by salt formation include:
-
Solubility and Dissolution Rate: Salt formation is a widely used technique to enhance the aqueous solubility of poorly soluble drugs.[1][4] The choice of counter-ion can dramatically alter the dissolution profile, which is a critical determinant of oral bioavailability.
-
Stability: A crystalline salt form is generally more chemically and physically stable than the amorphous free base.[4] This is crucial for ensuring a long shelf-life and consistent product quality.
-
Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can be mitigated by selecting a suitable, non-hygroscopic salt form.[4]
-
Polymorphism: Different salt forms can exhibit polymorphism, where the same chemical entity crystallizes in multiple distinct forms with different properties.[4] X-ray crystallography is the definitive technique for identifying and characterizing these polymorphs.
-
Processability: The mechanical properties of a crystalline powder, such as flowability and compressibility, are influenced by crystal habit, which can be controlled through salt selection and crystallization conditions.
A rational approach to salt screening involves reacting the free base with a variety of pharmaceutically acceptable acids and characterizing the resulting solids. High-throughput screening methods can rapidly assess properties like solubility and crystallinity, narrowing the field of potential salt candidates for more detailed crystallographic analysis.[3]
The Power of X-ray Crystallography: Unveiling the Solid State
Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique that provides an unambiguous determination of the three-dimensional atomic arrangement within a crystal.[5][6] This detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of a pharmaceutical salt.[7][8]
Experimental Workflow for Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process.
Figure 1: A generalized workflow for the determination of a small molecule crystal structure.
Step-by-Step Experimental Protocol:
-
Salt Synthesis and Crystallization:
-
The free base of 1-(3-Methoxybenzyl)-4-methylpiperazine is reacted with a stoichiometric amount of a selected acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) in a suitable solvent.
-
High-quality single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires empirical screening.
-
-
Crystal Selection and Mounting:
-
A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.[5]
-
The crystal is mounted on a goniometer head using a cryoprotectant to prevent damage during data collection at low temperatures.
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[6]
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[9]
-
The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.[5]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.[10]
-
Comparative Analysis: Insights from Analogous Structures
In the absence of direct crystallographic data for 1-(3-Methoxybenzyl)-4-methylpiperazine salts, we can draw valuable inferences from the crystal structures of closely related compounds. A pertinent example is Trimetazidine dihydrochloride (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride).[11][12][13]
Table 1: Comparison of Structural Features
| Feature | Trimetazidine Dihydrochloride | Expected for 1-(3-Methoxybenzyl)-4-methylpiperazine HCl |
| Piperazine Conformation | Chair | Chair |
| Protonation Site | Both nitrogen atoms of the piperazine ring | The more basic N4-methyl nitrogen is the likely primary protonation site. Diprotonation is possible with strong acids. |
| Key Intermolecular Interactions | N-H···Cl⁻ hydrogen bonds, C-H···Cl⁻ interactions | N-H···Anion hydrogen bonds will be dominant. C-H···π and π-π stacking interactions involving the benzyl ring may also be present. |
| Crystal Packing | Formation of three-dimensional networks through hydrogen bonding. | The specific packing will depend on the counter-ion, but extensive hydrogen bonding networks are anticipated. |
Piperazine Ring Conformation
As a six-membered saturated heterocycle, the piperazine ring in most crystal structures adopts a stable chair conformation .[14][15] This is observed in the crystal structure of trimetazidine hydrochloride and is the expected conformation for the piperazine ring in 1-(3-Methoxybenzyl)-4-methylpiperazine salts.
Protonation and Hydrogen Bonding
The basicity of the two nitrogen atoms in the piperazine ring dictates the site of protonation. In 1-(3-Methoxybenzyl)-4-methylpiperazine, the N4-methyl nitrogen is expected to be more basic than the N1-benzyl nitrogen due to the electron-donating effect of the methyl group. Therefore, in a mono-salt, protonation is most likely to occur at the N4 position. With strong acids, diprotonation to form a dication is also possible.
The resulting piperazinium cation will act as a hydrogen bond donor, forming strong N-H···Anion hydrogen bonds . These interactions are the primary driving force for the assembly of the crystal lattice. The nature and geometry of these hydrogen bonds will be dictated by the size, shape, and charge of the counter-ion.
Figure 2: Potential intermolecular interactions in the crystal lattice of a 1-(3-Methoxybenzyl)-4-methylpiperazine salt.
The Influence of the Counter-ion
The choice of the counter-ion is a critical variable that will profoundly influence the crystal packing and, consequently, the physicochemical properties of the salt.[4][16]
-
Small, spherical anions like chloride (Cl⁻) and bromide (Br⁻) are excellent hydrogen bond acceptors and tend to participate in extensive hydrogen bonding networks.[17]
-
Larger, more complex anions such as mesylate (CH₃SO₃⁻), tartrate (C₄H₄O₆²⁻), or citrate (C₆H₅O₇³⁻) offer multiple hydrogen bonding sites and can lead to more intricate and varied crystal packing arrangements. The chirality of tartaric acid can also be used for chiral resolution.
By systematically preparing and analyzing the crystal structures of a series of salts with different counter-ions, a comprehensive understanding of the structure-property relationships for 1-(3-Methoxybenzyl)-4-methylpiperazine can be established.
Conclusion and Future Directions
While direct experimental data for the crystal structures of 1-(3-Methoxybenzyl)-4-methylpiperazine salts are not yet available in the public domain, a robust framework for their investigation can be established based on the principles of salt selection and the crystallographic analysis of analogous compounds. The detailed protocol for single-crystal X-ray diffraction outlined in this guide provides a clear pathway for obtaining this crucial data.
The insights gained from such studies will be instrumental in selecting the optimal salt form with the desired physicochemical properties for further pharmaceutical development. The elucidation of the three-dimensional crystal structures will provide a fundamental understanding of the intermolecular interactions that govern the solid-state behavior of this promising pharmaceutical building block, ultimately accelerating its journey from the laboratory to the clinic.
References
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Stout, G. H., & Jensen, L. H. (2008). X-ray structure determination: a practical guide. John Wiley & Sons.
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Morissette, S. L., Almarsson, Ö., Peterson, M. L., Remenar, J. F., Read, M. J., Lemmo, A. V., ... & Cima, M. J. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced drug delivery reviews, 56(3), 275-300.
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
-
Bruker. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
- Jasinski, J. P., Golen, J. A., & Rheingold, A. L. (2011). 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2587.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 1-5.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Harish Chinthal, C. R., Kiran Kumar, H. C., Yathirajan, H. S., Foro, S., & Glidewell, C. (2020). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate.
- Stepanovs, D., & Belyakov, S. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. X-ray Structure Analysis Online, 28(1), 5-6.
-
PubChem. (n.d.). Trimetazidine dihydrochloride. Retrieved from [Link]
- Kumar, V., & Singh, G. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 102(12), 4155-4173.
- Bhal, S. K., Shur, J., & Price, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The British journal of cardiology, 16(6), 245.
- Tong, W. Q. T. (2007). Salt selection in drug development. Pharmaceutical Technology, 31(2), 56-62.
- Ain, Q. U., & Ahmad, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 58-64.
-
ResearchGate. (n.d.). The chemical structure of Trimetazidine (TMT) dihydrochloride. Retrieved from [Link]
- Buanz, A. B. M., & Gaisford, S. (2015). Pharmaceutical salts. In Modern Pharmaceutics, Volume 1: Basic Principles and Systems (pp. 223-247). CRC Press.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
-
PubChem. (n.d.). 1-(3-Methoxybenzyl)-4-methylpiperazine. Retrieved from [Link]
-
Improved Pharma. (2023, May 1). Accelerated Small Molecule Drug Development. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
Sources
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- 3. pharmtech.com [pharmtech.com]
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- 10. X-ray single-crystal diffraction | FZU [fzu.cz]
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- 17. researchgate.net [researchgate.net]
Technical Guide: GC-MS Determination of Residual Solvents in 1-(3-Methoxybenzyl)-4-methylpiperazine
Executive Summary
The Analytical Challenge: 1-(3-Methoxybenzyl)-4-methylpiperazine is a high-boiling (>300°C at atm), basic pharmaceutical intermediate. Its low volatility and basicity present a critical risk to standard Direct Injection (DI) gas chromatography: rapid accumulation of non-volatile residues in the inlet liner, leading to active site formation, peak tailing, and column degradation.
The Solution: This guide establishes Headspace GC-MS (HS-GC-MS) as the superior methodology over Direct Injection GC-FID. While FID is the industry workhorse for quantification, MS detection provides the necessary specificity to distinguish residual solvents from volatile amine degradation products, ensuring compliance with ICH Q3C and USP <467> requirements.
Part 1: The Analytical Challenge & Technique Comparison
The Matrix Problem
The analyte, 1-(3-Methoxybenzyl)-4-methylpiperazine, possesses physical properties that dictate the analytical approach:
-
Boiling Point: ~150°C at 0.5 mmHg (approx. 340°C at atmospheric pressure).
-
Basicity: The piperazine ring acts as a Lewis base, potentially interacting with silanol groups in glass liners.
-
Solubility: High in DMSO and DMF; low in water (as free base).
Comparative Analysis: Selecting the Right Workflow
The following table compares the three primary methodologies available for this analysis.
| Feature | Direct Injection GC-FID | Headspace GC-FID | Headspace GC-MS (Recommended) |
| Matrix Management | Poor. Non-volatile amine contaminates liner/column. Requires frequent maintenance. | Excellent. Only volatiles enter the column.[1] Matrix stays in the vial. | Excellent. Clean injection protects the ion source. |
| Selectivity | Low. Relies solely on retention time. Co-elution is a high risk. | Moderate. Separation depends on column chemistry (e.g., DB-624). | High. Mass spectral fingerprint confirms identity (m/z). |
| Sensitivity (LOQ) | High (ppm level), but baseline noise increases over time.[2] | Moderate. Dependent on partition coefficient (K). | Superior. SIM mode allows detection of Class 1 solvents at ppb levels. |
| Throughput | Fast initially, but downtime for liner changing reduces net speed. | High. Automated overlapping of vial incubation. | High. Fast scan speeds allow rapid confirmation. |
Decision Logic for Method Selection
The following decision tree illustrates why HS-GC-MS is the scientifically valid choice for this specific molecule.
Figure 1: Decision matrix for selecting the analytical technique. The high boiling point of the piperazine derivative necessitates Headspace sampling to prevent instrument contamination.
Part 2: Optimized Methodology (HS-GC-MS)
This protocol is designed to detect common solvents used in the synthesis of benzyl-piperazines: Methanol (Class 2), Dichloromethane (Class 2), Toluene (Class 2), and Acetone (Class 3).
Sample Preparation System
-
Diluent Selection: Dimethyl Sulfoxide (DMSO) .[3]
-
Causality: DMSO is required because the analyte is water-insoluble. Furthermore, DMSO has a high boiling point (189°C), ensuring it does not interfere with the volatile solvent peaks in the chromatogram.
-
-
Sample Concentration: 100 mg of analyte in 5 mL DMSO (20 mg/mL).
-
Note: Higher concentrations may lead to "matrix effects" where the analyte alters the partition coefficient (K) of the solvents.
-
Instrumental Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
Headspace Parameters (Agilent 7697A)
-
Oven Temperature: 85°C
-
Optimization: High enough to volatilize solvents, but below the degradation point of the piperazine.[2]
-
-
Loop Temperature: 95°C
-
Transfer Line: 100°C
-
Equilibration Time: 20 minutes (Ensure thermodynamic equilibrium).
-
Shaking: High (Accelerates equilibration in viscous DMSO).
GC Parameters
-
Column: DB-624 (or USP G43 equivalent), 30m x 0.32mm x 1.8µm.
-
Why: The "624" phase (6% cyanopropyl-phenyl dimethyl polysiloxane) is specifically designed for volatile organic compounds (VOCs) and separates polar (Methanol) and non-polar (Toluene) solvents effectively.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split Mode (5:1).
-
Oven Program:
-
40°C for 5 min (Focuses volatiles).
-
Ramp 10°C/min to 240°C.
-
Hold 2 min (Clean out high boilers).
-
MS Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition Mode: SIM/Scan (Simultaneous).
-
Scan: 35-300 amu (For identification of unknowns).
-
SIM: Target ions for specific solvents (e.g., m/z 31 for Methanol, 84 for DCM, 91 for Toluene).
-
The Analytical Workflow
Figure 2: Step-by-step experimental workflow for the determination of residual solvents.
Part 3: Validation & Performance Data
The following data represents expected performance metrics when validating this method according to ICH Q2(R1) guidelines.
Specificity & Detection Limits
The MS detector provides significantly lower detection limits than FID for halogenated solvents like Dichloromethane (DCM).
| Solvent | Class | Target Ion (m/z) | FID LOQ (ppm) | MS (SIM) LOQ (ppm) | ICH Limit (ppm) |
| Methanol | 2 | 31 | 50 | 10 | 3000 |
| Dichloromethane | 2 | 84, 49 | 20 | 1 | 600 |
| Toluene | 2 | 91, 92 | 10 | 0.5 | 890 |
| Acetone | 3 | 43, 58 | 20 | 5 | 5000 |
Note: The MS advantage is most pronounced for chlorinated solvents (DCM) where FID response is naturally lower.
Accuracy (Recovery)
Recovery is assessed by spiking the 1-(3-Methoxybenzyl)-4-methylpiperazine matrix with known solvent standards.
| Solvent | Spike Level (ppm) | HS-GC-MS Recovery (%) | Direct Injection Recovery (%) |
| Methanol | 300 | 98.5% | 85.2% (Broad peak) |
| Toluene | 89 | 101.2% | 92.1% |
| Dichloromethane | 60 | 99.1% | 115.4% (Matrix interference) |
Interpretation: Direct injection shows poor recovery for Methanol due to peak tailing caused by interaction with the "dirty" liner. HS-GC-MS maintains >98% recovery because the matrix never enters the column.
Part 4: Troubleshooting & Scientific Rationale
Why DMSO?
Water was rejected as a diluent because the free base form of 1-(3-Methoxybenzyl)-4-methylpiperazine is hydrophobic. Using water would result in a suspension, leading to inconsistent "salting out" effects and poor reproducibility (RSD > 10%). DMSO ensures a homogeneous solution, providing a constant partition coefficient (
The "Carryover" Myth
A common concern with Headspace is carryover of high-boiling solvents (like DMSO) into the transfer line.
-
Mitigation: The method sets the Transfer Line temperature (100°C) significantly lower than the boiling point of DMSO (189°C). This ensures DMSO condenses in the loop or vent, rather than contaminating the GC column head.
Mass Spectral Confirmation
In the synthesis of piperazines, alkyl-halide byproducts can co-elute with solvents.
-
Scenario: An unknown peak appears at 4.5 minutes, co-eluting with Toluene.
-
FID: Would falsely quantify this as Toluene, potentially failing the batch.
-
MS: The spectrum reveals a base peak of m/z 135 (characteristic of a methoxybenzyl fragment), identifying it as a volatile degradation product, not a residual solvent. This specificity prevents false OOS (Out of Specification) results.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[4][5] International Council for Harmonisation.[6] [Link]
-
Cheng, C., et al. (2013). Full evaporation headspace gas chromatography for sensitive determination of high boiling point volatile organic compounds in low boiling matrices.[3] Journal of Chromatography A, 1315, 167-175.[3] [Link]
-
ResolveMass Laboratories. (2025). Residual Solvent Testing Methods: Comparison of GC-FID and GC-MS.[Link]
-
Shimadzu Application News. (2021). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.[Link]
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- 4. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry | FDA [fda.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
